5-Bromo-1-(2-methylpropyl)-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-(2-methylpropyl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13-14/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUNTSRIZDPORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties and Pharmacological Applications of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Executive Summary & Strategic Importance
In modern medicinal chemistry, 5-Bromo-1-(2-methylpropyl)-1H-indazole (commonly referred to as 5-bromo-1-isobutyl-1H-indazole) has emerged as a highly privileged heterocyclic scaffold. As a Senior Application Scientist specializing in kinase inhibitor development, I have observed that this specific molecular architecture is not merely a passive structural backbone; it is a precisely tuned pharmacophore. It serves as a critical intermediate in the design of highly selective p38α mitogen-activated protein kinase (MAPK) inhibitors and first-in-class dual-target ligands (e.g., p38α MAPK/Butyrylcholinesterase inhibitors)[1],[2]. These derivatives are actively utilized in therapeutic interventions for neurodegenerative disorders, such as Alzheimer's disease, and chronic inflammatory conditions like rheumatoid arthritis[1],[3].
Physicochemical & Quantitative Data
Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological assays.
| Property | Value |
| IUPAC Name | 5-Bromo-1-(2-methylpropyl)-1H-indazole |
| Common Name | 5-Bromo-1-isobutyl-1H-indazole |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Exact Mass | 252.026 g/mol |
| Appearance | Off-white solid to colorless viscous liquid |
| Solubility Profile | Highly soluble in DMF, DMSO, Dichloromethane, and Ethyl Acetate |
| Key Structural Features | N1-isobutyl group (steric anchor); C5-bromine atom (cross-coupling handle) |
Data synthesized from analytical characterizations and mass spectrometry (m/z = 253.14 [M+1])[4].
Structural Biology & Mechanistic Causality
The architectural design of 5-bromo-1-(2-methylpropyl)-1H-indazole is dictated by strict structure-activity relationship (SAR) requirements within the kinase domain. Every functional group serves a causal purpose in target engagement:
-
The 1-(2-methylpropyl) Group (N1-Isobutyl): In the context of p38α MAPK inhibition, the isobutyl group is strategically positioned to occupy Hydrophobic Region II (HR II) of the kinase domain. This pocket is delineated by residues Val30, Ile108, Gly110, Ala111, and Asp112[2]. The specific steric bulk of the isobutyl chain maximizes van der Waals interactions within HR II, enhancing binding affinity and preventing off-target kinase engagement.
-
The Indazole Core (N2 Nitrogen): Alkylation strictly at the N1 position preserves the N2 nitrogen as a critical hydrogen bond acceptor. Mechanistically, this N2 nitrogen forms a mandatory hydrogen bond with the hinge region residue Met109 of p38α MAPK (optimal distance ~3.1 Å)[2]. If the N2 position is mistakenly alkylated during synthesis, this hydrogen bond is abolished, leading to a complete loss of kinase inhibition.
-
The 5-Bromo Substituent: The bromine atom at the 5-position acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). In final drug candidates, this position is substituted with bulky aromatic rings (such as 2,4-difluorophenoxy) to occupy Hydrophobic Region I (HR I) [2].
Experimental Protocols: Regioselective Synthesis
Achieving high regioselectivity during the N-alkylation of indazoles is a persistent challenge, as the reaction typically yields a mixture of N1 and N2 isomers. The following protocol is engineered as a self-validating system that manipulates thermodynamic and kinetic parameters to favor the N1-isomer[5],[1].
Step-by-Step Methodology: N1-Alkylation of 5-Bromo-1H-indazole
-
Reagent Preparation & Solvent Selection: Charge a thoroughly dried, argon-purged reaction vessel with 5-bromo-1H-indazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.4 M concentration. Causality: DMF is a polar aprotic solvent that optimally solvates the base cations, leaving the indazole anion highly nucleophilic.
-
Thermodynamic Base Addition: Add potassium carbonate (K₂CO₃, 1.1 equiv) to the solution[5]. Causality: Unlike strong bases (e.g., NaH) which can lead to rapid, unselective kinetic alkylation, K₂CO₃ provides a milder deprotonation environment, allowing the system to equilibrate toward the thermodynamically more stable N1-alkylated intermediate.
-
Electrophile Introduction: Introduce 1-bromo-2-methylpropane (isobutyl bromide, 1.0 equiv) dropwise at ambient temperature[5].
-
Thermal Activation: Heat the reaction mixture to 120 °C for 1 hour[5]. Causality: The isobutyl group is sterically hindered. Elevated temperatures are required to overcome the kinetic activation barrier of the electrophile, while the thermodynamic preference of the indazole core drives the N1 over N2 isomer ratio.
-
Biphasic Quench & Extraction: Cool the reaction to 20 °C. Dilute with methyl tert-butyl ether (MTBE) and wash sequentially with water, saturated brine, and 5% aqueous LiCl[5]. Causality: The 5% LiCl wash is highly specific and effective at stripping residual DMF from the organic phase, preventing solvent contamination in downstream catalysis.
-
Self-Validating Analytical Check: Before proceeding to cross-coupling, the protocol mandates an NMR validation. The organic layer is concentrated and subjected to 2D NOESY NMR. Validation Rule: The operator must confirm the spatial proximity (NOE cross-peak) between the isobutyl protons and the C7-proton of the indazole core. If this cross-peak is absent, the batch is flagged as the N2-isomer and discarded.
-
Purification: Purify via flash silica gel chromatography (elution gradient 0 to 40% EtOAc in heptane) to isolate the pure 5-bromo-1-(2-methylpropyl)-1H-indazole[5].
Regioselective N1-alkylation workflow of 5-bromo-1H-indazole.
Pharmacological Applications & Disease Targeting
The synthesized 5-bromo-1-(2-methylpropyl)-1H-indazole is immediately primed for late-stage functionalization to generate potent therapeutics.
-
Rheumatoid Arthritis & Pro-inflammatory Cytokine Suppression: By substituting the C5-bromine with specific aryl groups, the resulting compounds act as potent p38α MAPK inhibitors. These inhibitors block the downstream signaling cascade responsible for the overproduction of pro-inflammatory cytokines like TNF-α and IL-1β, which are primary drivers of bone and joint destruction in rheumatoid arthritis[1].
-
Alzheimer's Disease & Dual-Targeting: Recent breakthroughs have utilized this exact isobutyl-indazole scaffold to develop first-in-class dual inhibitors. By appending a cholinergic targeting moiety, the drug simultaneously inhibits Butyrylcholinesterase (BChE) to resolve cholinergic deficits, while the indazole core inhibits p38α MAPK to halt neuroinflammation[2],[3].
Mechanism of indazole-derived p38α MAPK inhibitors in inflammatory pathways.
References
-
[4] Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar, Beilstein Journals. 4
-
[5] Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation, The Royal Society of Chemistry. 5
-
[1] EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors, Google Patents.1
-
Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors, PMC.
-
[3] Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors, PMC. 3
Sources
- 1. EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors - Google Patents [patents.google.com]
- 2. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
The Emergence of 5-Bromo-1-isobutylindazole Derivatives: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a privileged heterocyclic motif, has consistently proven to be a fertile ground for the discovery of novel therapeutic agents. Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous clinically significant molecules.[1] This technical guide delves into a specific, promising subclass: 5-bromo-1-isobutylindazole derivatives. We will explore their synthesis, potential therapeutic applications, and the underlying mechanistic rationale, providing a comprehensive resource for researchers in the field of drug discovery.
The strategic placement of a bromine atom at the 5-position and an isobutyl group at the 1-position of the indazole core creates a molecule with distinct physicochemical properties that can be exploited for therapeutic advantage. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the fine-tuning of pharmacological activity.[1] The N-1 isobutyl group, a lipophilic moiety, can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.
I. Synthetic Strategies: Crafting the 5-Bromo-1-isobutylindazole Core
The synthesis of 5-bromo-1-isobutylindazole derivatives is a critical first step in exploring their therapeutic potential. A robust and efficient synthetic route is paramount for generating a library of analogs for structure-activity relationship (SAR) studies. A plausible and commonly employed method involves the N-alkylation of the readily available 5-bromo-1H-indazole.
Experimental Protocol: Synthesis of 5-Bromo-1-isobutyl-1H-indazole
Objective: To synthesize 5-bromo-1-isobutyl-1H-indazole from 5-bromo-1H-indazole and isobutyl bromide.
Materials:
-
5-Bromo-1H-indazole
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 20 minutes to ensure the deprotonation of the indazole nitrogen.
-
Add isobutyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and maintain stirring for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-bromo-1-isobutyl-1H-indazole.
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the indazole N-H, facilitating the nucleophilic attack on the isobutyl bromide without promoting side reactions.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Heating: Provides the necessary activation energy for the alkylation reaction to proceed at a reasonable rate.
-
Aqueous Workup and Chromatography: Essential for removing impurities and isolating the desired product in high purity, which is crucial for subsequent biological evaluation.
Caption: Synthetic workflow for 5-bromo-1-isobutyl-1H-indazole.
II. Therapeutic Potential: Targeting Key Pathological Pathways
While direct extensive studies on 5-bromo-1-isobutylindazole derivatives are emerging, strong inferences can be drawn from closely related analogs, such as the 5-bromo-1-isopropyl-1H-indazole series. These compounds have shown significant promise, particularly in the realm of oncology, by targeting key enzymes involved in cell cycle progression and proliferation.[2]
A. Anticancer Activity: Inhibition of Protein Kinases
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1]
Polo-like Kinase 4 (PLK4) as a Target:
One of the key targets for indazole derivatives is Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 can lead to centrosome amplification, a common feature of many human tumors, which contributes to aneuploidy and genomic instability. Therefore, inhibition of PLK4 represents a promising therapeutic strategy for cancer.
Studies on 5-bromo-1-isopropyl-1H-indazole derivatives have demonstrated potent inhibitory activity against PLK4 in biochemical assays, which translated to significant antiproliferative effects in various cancer cell lines.[2] It is highly probable that 5-bromo-1-isobutylindazole derivatives will exhibit a similar mechanism of action, with the isobutyl group potentially offering altered potency, selectivity, or pharmacokinetic properties.
Data Presentation: Comparative Potency of Indazole Derivatives
The following table summarizes the biochemical and cellular potency of a lead 6-bromo-1H-indazole compound (28t) and an optimized 5-bromo-1-isopropyl-1H-indazole derivative (C05) against PLK4 and various cancer cell lines, illustrating the potential for N-alkylated bromo-indazoles.[2]
| Compound ID | Target | Biochemical Potency (IC₅₀, nM) | Cancer Cell Line | Cellular Potency (IC₅₀, µM) |
| 28t (Lead) | PLK4 | 74 | IMR-32 (Neuroblastoma) | > 10 |
| MCF-7 (Breast Cancer) | > 10 | |||
| H460 (Lung Cancer) | > 10 | |||
| C05 | PLK4 | < 0.1 | IMR-32 (Neuroblastoma) | 0.948 |
| MCF-7 (Breast Cancer) | 0.979 | |||
| H460 (Lung Cancer) | 1.679 |
IC₅₀: The half-maximal inhibitory concentration.
This data underscores the significant improvement in both biochemical and cellular efficacy that can be achieved through structural modifications of the N-alkylated bromo-indazole scaffold.
Signaling Pathway Visualization:
Caption: Inhibition of PLK4 by 5-bromo-1-isobutylindazole derivatives.
B. Anti-inflammatory and Antiviral Potential
The indazole nucleus is also associated with a broad range of other pharmacological activities, including anti-inflammatory and antiviral effects.[1]
-
Anti-inflammatory Activity: Some indazole derivatives have been shown to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin biosynthesis pathway.[3] The anti-inflammatory potential of 5-bromo-1-isobutylindazole derivatives warrants investigation, potentially through in vitro COX inhibition assays and in vivo models of inflammation.
-
Antiviral Activity: The structural similarity of indazoles to purine nucleosides suggests their potential as antiviral agents. They can interfere with viral replication processes by inhibiting key viral enzymes. While specific data on 5-bromo-1-isobutylindazole derivatives is limited, the broader class of indazoles has shown activity against a range of viruses.[4]
III. Experimental Workflows for Therapeutic Evaluation
To rigorously assess the therapeutic potential of novel 5-bromo-1-isobutylindazole derivatives, a series of well-defined experimental workflows are essential.
A. In Vitro Cellular Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 5-bromo-1-isobutylindazole derivatives on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for the in vitro MTT cellular proliferation assay.
B. In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 5-bromo-1-isobutylindazole derivatives against a specific protein kinase (e.g., PLK4).
Protocol (Example using an ADP-Glo™ Kinase Assay):
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for ATP consumption.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
IV. Conclusion and Future Directions
5-Bromo-1-isobutylindazole derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The strategic combination of the 5-bromo and 1-isobutyl substituents on the indazole core provides a foundation for the development of potent and selective kinase inhibitors. The synthetic accessibility of these compounds, coupled with established in vitro and in vivo evaluation methods, makes them an attractive area for further investigation.
Future research should focus on:
-
Synthesis of a diverse library of analogs: Exploring different substituents at the 3- and 6-positions to optimize potency and selectivity.
-
Broad-spectrum kinase profiling: To identify other potential kinase targets and off-target effects.
-
In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in relevant animal models.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of these derivatives.
By systematically applying the principles of medicinal chemistry and chemical biology, the full therapeutic potential of 5-bromo-1-isobutylindazole derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.
V. References
-
Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 3(4).
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). European Journal of Medicinal Chemistry.
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). European Journal of Medicinal Chemistry.
-
In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025, May 18). Archives of Toxicology.
-
development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Journal of Biomolecular Structure and Dynamics.
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Molecules.
-
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. (2014, June 2). Journal of Medicinal Chemistry.
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs. (2021, December 14). RSC Advances.
-
New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. (2025, September 5). Current Medicinal Chemistry.
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 9). IUCrData.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Advances.
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). Journal of Clinical and Diagnostic Research.
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016, June 1). Bioorganic & Medicinal Chemistry Letters.
-
Indazole – Knowledge and References. (n.d.). Taylor & Francis.
-
5-Bromo-1H-indazole, 97%. (n.d.). Advent Chembio. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Substituted-5-Bromoindazoles in Drug Discovery: A Technical Guide on Regioselective Synthesis and Functionalization
The indazole scaffold, recognized as a bioisostere of indole, is a privileged pharmacophore in modern medicinal chemistry. Within this chemical family, 1-substituted-5-bromoindazoles serve as highly versatile building blocks. The C5 bromine atom provides a robust handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space. Simultaneously, substitution at the N1 position allows for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.
This whitepaper provides an in-depth analysis of the pharmacological utility of 1-substituted-5-bromoindazoles, the mechanistic causality behind N1/N2 regioselectivity during synthesis, and field-proven protocols for their functionalization.
Pharmacological Significance and Target Modulation
Nitrogen-containing heterocycles are ubiquitous in FDA-approved pharmaceuticals. Indazole derivatives, in particular, have demonstrated profound efficacy as kinase inhibitors and ion channel antagonists. The biological activity of these compounds is highly dependent on the regiochemistry of the nitrogen substitution. N1-substituted indazoles typically maintain superior kinase inhibitory activity, whereas N2-substituted analogs often exhibit a 0.3 to 0.8-fold reduction in target affinity[1].
5-Substituted indazoles are heavily utilized in the development of dual EGFR/VEGFR-2 kinase inhibitors for oncology, p38 kinase inhibitors for inflammatory diseases, and Transient Receptor Potential A1 (TRPA1) antagonists for pain management[1][2][3]. For instance, 5-(2-(trifluoromethyl)phenyl)indazoles, synthesized directly from 5-bromoindazole precursors, have been identified as potent TRPA1 antagonists through high-throughput screening campaigns[3].
Mechanism of action for 5-substituted indazoles inhibiting EGFR/VEGFR-2 signaling pathways.
Mechanistic Insights into N1 vs. N2 Regioselectivity
The functionalization of the indazole nitrogen atoms is a classic challenge in medicinal chemistry due to annular tautomerism. The 1H-tautomer is thermodynamically more stable than the 2H-tautomer, yet the N2 atom is often more nucleophilic under neutral or slightly basic conditions. Consequently, direct alkylation of 5-bromo-1H-indazole typically yields a mixture of N1 and N2 regioisomers[4].
The causality behind the regiochemical outcome lies in the interplay between kinetic and thermodynamic control, driven by the choice of base, solvent, and the steric/electronic nature of the electrophile.
-
Thermodynamic Control (Soft Conditions): Using a mild base like potassium carbonate ( K2CO3 ) in a polar aprotic solvent like dimethylformamide (DMF) typically results in a near 50:50 mixture of N1 and N2 isomers, though bulky electrophiles can shift this ratio slightly toward N1 due to steric hindrance at the N2 position[5].
-
Kinetic Control (Hard Conditions): The use of a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF) at lower temperatures generates a "naked" indazolide anion. Under these kinetically controlled conditions, attack at the more electronegative N1 position is generally favored[6].
-
Protecting Group Strategy: When the goal is to functionalize the C5 position via cross-coupling without permanent N-alkylation, the tert-butoxycarbonyl (Boc) group is the industry standard. Boc protection using di-tert-butyl dicarbonate ( Boc2O ) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) proceeds with excellent N1 regioselectivity[7].
Workflow diagram illustrating the regioselectivity pathways for N-alkylation of 5-bromoindazole.
Quantitative Data: Regioselectivity and Cross-Coupling
To synthesize target molecules efficiently, empirical data must guide the selection of reaction conditions. Table 1 summarizes the expected regiochemical outcomes based on standard alkylation conditions, while Table 2 highlights the optimization of Suzuki-Miyaura cross-coupling at the C5 position.
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
| Base | Solvent | Temperature | Primary Electrophile | Major Isomer | Typical N1:N2 Ratio |
| K2CO3 | DMF | 80 °C | Alkyl Halides | Mixed | ~ 55:45 |
| NaH | THF | 0 °C to RT | Alkyl Halides | N1 | ~ 80:20 |
| DMAP (cat.) | DCM | RT | Boc2O | N1 | > 95:5 |
| Cs2CO3 | MeCN | 60 °C | Alkyl Tosylates | N1 | ~ 70:30 |
Table 2: Suzuki-Miyaura Cross-Coupling Optimization for 1-Substituted-5-Bromoindazoles [8][9]
| Catalyst | Ligand | Base | Solvent System | Yield (%) |
| Pd(PPh3)4 | PPh3 | Na2CO3 (aq) | Toluene/EtOH | 22 - 45% |
| Pd(dppf)Cl2 | dppf | K2CO3 (aq) | DME | 84 - 92% |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 75 - 85% |
Note: Pd(dppf)Cl2 significantly outperforms Pd(PPh3)4 due to the bidentate dppf ligand's ability to stabilize the palladium center and facilitate reductive elimination, especially when coupling electron-rich heteroaryl boronic acids (e.g., pyrrole or thiophene)[9].
Core Experimental Workflows
The following self-validating protocols are designed to ensure high yield, regioselectivity, and purity. They rely on mechanistic causality to dictate the stoichiometry, solvent choice, and workup procedures.
Protocol 1: Regioselective N1-Boc Protection of 5-Bromoindazole
Objective: Synthesize tert-butyl 5-bromo-1H-indazole-1-carboxylate with >95% N1 selectivity.[7]
Rationale: The use of a non-polar solvent (DCM) and a nucleophilic catalyst (DMAP) drives the reaction through an highly electrophilic acylpyridinium intermediate. The steric bulk of the Boc group and the kinetic conditions heavily favor attack by the N1 nitrogen.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried, argon-purged round-bottom flask with 5-bromo-1H-indazole (1.0 equivalent, e.g., 22.3 mmol) and dissolve in anhydrous dichloromethane (DCM, 0.2 M concentration).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.05 equivalents). Self-Validation: The solution should remain clear; DMAP acts as an acyl transfer agent, preventing unselective background reactions.
-
Electrophile Addition: Slowly add di-tert-butyl dicarbonate ( Boc2O , 1.1 equivalents) dissolved in a minimal amount of DCM dropwise at room temperature. Effervescence ( CO2 evolution) will be observed.
-
Monitoring: Stir the reaction mixture at ambient temperature for 12-16 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product spot will run significantly higher (less polar) than the starting material.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 . Transfer to a separatory funnel, extract the aqueous layer twice with DCM. Wash the combined organic layers with brine to remove residual DMAP and salts.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0-20% ethyl acetate in hexanes) to afford the title compound as a white solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position
Objective: Synthesize 1-Boc-5-(hetero)aryl-1H-indazole using Pd(dppf)Cl2 .[8]
Rationale: The C-Br bond at the 5-position is activated for oxidative addition. Pd(dppf)Cl2 is selected over tetrakis(triphenylphosphine)palladium(0) because the larger bite angle of the dppf ligand accelerates the reductive elimination step, minimizing protodeboronation side reactions of the boronic acid[9]. A biphasic solvent system (DME/Water) ensures the solubility of both the organic substrates and the inorganic base.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube or a sealed pressure vial, combine tert-butyl 5-bromo-1H-indazole-1-carboxylate (1.0 equivalent) and the desired aryl or heteroaryl boronic acid (1.2 to 1.5 equivalents).
-
Catalyst and Base: Add Pd(dppf)Cl2 (0.1 equivalents) and K2CO3 (2.5 equivalents).
-
Solvent Degassing: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and distilled water. Critical Step: Degas the mixture by bubbling argon or nitrogen through the solution for at least 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.
-
Reaction: Seal the vial and heat the mixture to 80 °C in an oil bath or heating block for 8-12 hours.
-
Monitoring: Cool the reaction to room temperature and check via TLC or LC-MS. The disappearance of the brominated starting material indicates completion.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Wash the combined organics with brine, dry over MgSO4 , and concentrate.
-
Purification: Purify the crude product by silica gel chromatography. Note: The Boc group can be subsequently removed by stirring the product in a 4M HCl/dioxane solution at room temperature to yield the free 1H-indazole derivative.[3][5]
References
- Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors Google P
- Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors PMC / NIH
- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1)
- 5-substituted indazoles as kinase inhibitors Google P
- 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride Smolecule
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Semantic Scholar / Molecules
Sources
- 1. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]
- 5. Buy 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride [smolecule.com]
- 6. 4-Methoxy-1H-indazole-5-carboxylic acid [benchchem.com]
- 7. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Predicted Biological Activity of 5-Bromo-1-(2-methylpropyl)-1H-indazole: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth analysis of the predicted biological activities of the novel compound, 5-Bromo-1-(2-methylpropyl)-1H-indazole. By leveraging established structure-activity relationships (SAR) of analogous indazole derivatives, this document will explore the likely pharmacological profile of this molecule. We will delve into predictive pharmacology, propose potential molecular targets, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new indazole-based entities.
Introduction: The Indazole Scaffold as a Versatile Pharmacophore
Indazole derivatives have garnered significant attention in pharmaceutical research, demonstrating a broad spectrum of pharmacological activities. These include, but are not limited to, potent anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5][6] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a unique three-dimensional architecture that can effectively interact with a variety of biological targets.[5][7] The strategic functionalization of the indazole core is a key determinant of its biological activity, with substitutions at the N1, C3, C5, and C6 positions playing crucial roles in modulating potency and selectivity.[1][8]
The subject of this guide, 5-Bromo-1-(2-methylpropyl)-1H-indazole, possesses two key substitutions that are predicted to significantly influence its biological profile: a bromine atom at the 5-position and an isobutyl group at the N1 position.
Predictive Pharmacology of 5-Bromo-1-(2-methylpropyl)-1H-indazole
While direct experimental data for 5-Bromo-1-(2-methylpropyl)-1H-indazole is not yet available, we can infer its likely biological activities by analyzing the established roles of its constituent functional groups in similar indazole-based compounds.
The Influence of 5-Bromo Substitution: A Gateway to Potent Activity
The presence of a bromine atom at the C5 position of the indazole ring is a well-established strategy in the design of potent therapeutic agents.[2] This substitution offers several advantages:
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance the binding affinity of a ligand to its protein target.
-
Modulation of Physicochemical Properties: Bromination alters the lipophilicity and electronic properties of the molecule, which can improve its pharmacokinetic profile, including cell permeability and metabolic stability.
-
A Handle for Further Optimization: The bromine atom serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the fine-tuning of biological activity.[2]
Numerous studies have highlighted the importance of C5 substitution for the anticancer activity of indazole derivatives. The introduction of various substituted aromatic groups at this position via Suzuki coupling has been shown to enhance the inhibitory activity against various kinases.[9]
The N1-Isobutyl Group: Impact on Selectivity and Pharmacokinetics
N-alkylation of the indazole ring is known to influence the compound's physical properties and biological activity.[1] The 1-(2-methylpropyl) or isobutyl group at the N1 position is predicted to contribute to:
-
Increased Lipophilicity: This may enhance the compound's ability to cross cell membranes and access intracellular targets.
-
Steric Influence on Target Binding: The branched nature of the isobutyl group can influence the orientation of the indazole core within a binding pocket, potentially leading to improved selectivity for specific targets.
-
Metabolic Stability: The isobutyl group may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in vivo.
Predicted Biological Activities and Potential Molecular Targets
Based on the SAR of related indazole derivatives, 5-Bromo-1-(2-methylpropyl)-1H-indazole is predicted to exhibit one or more of the following biological activities:
Anticancer Activity
The indazole scaffold is a prominent feature in numerous FDA-approved and clinical-stage kinase inhibitors.[5][8] Many indazole derivatives function as ATP-competitive inhibitors by mimicking the adenine region of ATP and binding to the ATP-binding pocket of kinases.[2]
-
Predicted Target(s): Protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Tyrosine Threonine Kinase (TTK), Tropomyosin receptor kinase A (TrkA), and various cyclin-dependent kinases (CDKs).[7][10]
-
Rationale: The 5-bromo substitution is a common feature in potent indazole-based kinase inhibitors. The N1-isobutyl group can occupy hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity.
Anti-inflammatory Activity
Indazole derivatives have been reported to possess significant anti-inflammatory properties.[4][11] This activity is often mediated through the inhibition of key inflammatory mediators.
-
Predicted Target(s): Cyclooxygenase (COX) enzymes (COX-1 and COX-2), and potentially other enzymes or receptors involved in the inflammatory cascade.
-
Rationale: The anti-inflammatory effects of some indazoles are attributed to the inhibition of prostaglandin biosynthesis via the cyclooxygenase pathway.[4]
Cannabinoid Receptor Modulation
A number of synthetic indazole derivatives have been identified as potent modulators of cannabinoid receptors (CB1 and CB2).[12]
-
Predicted Target(s): Cannabinoid receptor 1 (CB1) and/or Cannabinoid receptor 2 (CB2).
-
Rationale: The indazole-3-carboxamide scaffold, a close structural relative, is known to have a strong affinity for the CB1 receptor.[12] While the subject compound lacks the carboxamide group, the core indazole structure with its lipophilic N1-substituent may still allow for interaction with these receptors.
Proposed Experimental Workflows for Target Validation
To validate the predicted biological activities of 5-Bromo-1-(2-methylpropyl)-1H-indazole, a systematic approach combining in silico modeling with in vitro and in vivo experimental validation is recommended.
In Silico Prediction and Virtual Screening
The initial step involves computational methods to refine the predicted targets and prioritize experimental efforts.[13][14]
Experimental Protocol: In Silico Target Prediction
-
Ligand Preparation: Generate the 3D structure of 5-Bromo-1-(2-methylpropyl)-1H-indazole and perform energy minimization.
-
Target Database Screening: Utilize multiple target prediction algorithms and databases (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on ligand shape and chemical feature similarity to known active compounds.
-
Molecular Docking: Perform molecular docking studies of the compound against the top-ranked predicted targets to assess binding affinity and identify key molecular interactions.[15] This will help in prioritizing targets for in vitro validation.
In Vitro Biological Evaluation
Following in silico analysis, a series of in vitro assays should be conducted to confirm the predicted biological activities and elucidate the mechanism of action.
Table 1: Proposed In Vitro Assays for Biological Activity Screening
| Predicted Activity | Primary Assay | Secondary Assay(s) |
| Anticancer | MTT or CellTiter-Glo® Cell Viability Assay against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) | Kinase inhibition assays (e.g., LanthaScreen®, ADP-Glo™), Western blot analysis for key signaling proteins, Apoptosis assays (e.g., Caspase-Glo® 3/7) |
| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated macrophages (ELISA) |
| Cannabinoid Receptor Modulation | Radioligand binding assays for CB1 and CB2 receptors | cAMP functional assays to determine agonist/antagonist activity |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-1-(2-methylpropyl)-1H-indazole (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Proposed Workflow
The following diagram illustrates the proposed workflow for the initial investigation of 5-Bromo-1-(2-methylpropyl)-1H-indazole.
Caption: Proposed workflow for investigating the biological activity of 5-Bromo-1-(2-methylpropyl)-1H-indazole.
Conclusion and Future Directions
5-Bromo-1-(2-methylpropyl)-1H-indazole represents a novel chemical entity with significant therapeutic potential. Based on robust structure-activity relationship data from the broader class of indazole derivatives, this compound is predicted to exhibit promising anticancer, anti-inflammatory, and/or cannabinoid receptor-modulating activities. The strategic combination of a 5-bromo substituent and an N1-isobutyl group provides a strong rationale for these predictions.
The experimental workflows detailed in this guide offer a clear and logical path for the empirical validation of these hypotheses. Successful validation of any of these predicted activities will warrant further investigation, including lead optimization, in vivo efficacy studies, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[16] The versatility of the indazole scaffold, coupled with the specific substitutions of this compound, makes 5-Bromo-1-(2-methylpropyl)-1H-indazole a compelling candidate for further drug discovery and development efforts.
References
- Benchchem. A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Accessed March 10, 2026.
- Benchchem.
- Cerecetto H, et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Accessed March 10, 2026.
- Tanitame A, et al. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Sigma-Aldrich. Accessed March 10, 2026.
- Unknown. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Accessed March 10, 2026.
- Unknown. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Accessed March 10, 2026.
- Unknown. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Accessed March 10, 2026.
- Unknown. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Accessed March 10, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Accessed March 10, 2026.
- Unknown. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. PubMed. Accessed March 10, 2026.
- Benchchem. An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Accessed March 10, 2026.
- Unknown.
- Unknown. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Accessed March 10, 2026.
- Unknown. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Accessed March 10, 2026.
- Cerecetto H, et al. Pharmacological properties of indazole derivatives: recent developments. PubMed. Accessed March 10, 2026.
- Unknown. The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),...
- Unknown. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. PMC. Accessed March 10, 2026.
- Unknown. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Accessed March 10, 2026.
- Unknown.
- Pöchelbauer, C., et al. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction.
- Singampalli, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Accessed March 10, 2026.
- Sigma-Aldrich. 5-Bromo-1H-indazole 97. Accessed March 10, 2026.
- Unknown. Indazole – Knowledge and References. Taylor & Francis Online. Accessed March 10, 2026.
- Unknown. Structure and synthesis of indazole.
- Benchchem. In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide. Accessed March 10, 2026.
- Unknown. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. PMC. Accessed March 10, 2026.
- Unknown. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. Accessed March 10, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure | MDPI [mdpi.com]
Patent landscape for 1-(2-methylpropyl)-1H-indazole derivatives
An In-Depth Technical Guide to the Patent Landscape of 1-(2-methylpropyl)-1H-Indazole Derivatives
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2][3] The thermodynamic stability of the 1H-indazole tautomer makes it a preferred foundation for drug design.[3] Substitution at the N1 position, in particular, is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from receptor binding affinity to metabolic stability. This guide focuses on the patent landscape surrounding derivatives featuring a 1-(2-methylpropyl), or isobutyl, substitution—a classic lipophilic group often employed to enhance cell permeability and target engagement. We will explore the key therapeutic areas, major patent holders, and the underlying synthetic strategies that define this competitive space.
Executive Summary: A Landscape of Kinase Inhibitors and Neuromodulators
The patent landscape for 1H-indazole derivatives is dominated by their application as kinase inhibitors in oncology and as modulators of central nervous system (CNS) receptors. The indazole core acts as an effective hinge-binding motif for many protein kinases, while its rigid structure is also amenable to targeting G-protein coupled receptors (GPCRs).[4][5] Key trends indicate a sustained focus on developing orally bioavailable small molecules for chronic diseases, with significant patent filings in cancer, neurodegenerative disorders, and inflammation.[1][4] While broad patents cover a vast chemical space, recent filings are increasingly focused on novel substitution patterns to improve selectivity and overcome resistance mechanisms.
Core Therapeutic Areas & Key Patents
The versatility of the N1-substituted indazole scaffold is evident in the breadth of its patented applications. Below, we dissect the most prominent therapeutic arenas.
Oncology: The Pursuit of Kinase Inhibition
Indazole derivatives have proven to be a rich source of protein kinase inhibitors, a cornerstone of modern cancer therapy.[6][7] Several FDA-approved drugs and clinical candidates feature this core structure.[6][7]
-
ERK Inhibitors: The ERK signaling pathway is a critical regulator of cell growth and is often hyperactivated in cancer. Patents like US9351965B2 disclose indazole derivatives as potent ERK inhibitors for treating various cancers.[5] The strategic placement of substituents on the indazole core is crucial for achieving selectivity for ERK1 and ERK2 kinases.
-
Multi-Kinase Inhibitors: Many indazole-based compounds exhibit activity against multiple tyrosine kinases (e.g., VEGFR, PDGFR), making them valuable as anti-angiogenic agents. Pazopanib, an approved cancer drug, exemplifies this approach, though it is a 1-methyl-indazole derivative, the principles of its design are widely applied across the patent landscape.[3]
-
Targeting Cell Cycle and Apoptosis: Recent research highlighted in patent applications and scientific literature focuses on indazole derivatives that can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[6][8] For example, studies have shown that certain derivatives can downregulate anti-apoptotic proteins like Bcl-2 and interfere with critical pathways like p53/MDM2.[8]
Table 1: Representative Oncology Patents for Indazole Derivatives
| Patent Number | Assignee(s) | Therapeutic Target/Application |
| US9351965B2 | (Not specified in snippet) | ERK inhibitors for the treatment of cancer.[5] |
| WO2019046467A1 | (Not specified in snippet) | General therapeutic indazoles, including for bacterial infections.[9] |
| US20050215595A1 | (Not specified in snippet) | Indazole derivatives for treating neurodegenerative disorders.[10] |
Neurology & CNS Disorders: Modulating Cannabinoid Receptors
The endocannabinoid system plays a vital role in regulating pain, mood, and appetite. The CB1 receptor, in particular, is a major target for therapeutic intervention.
-
CB1 Receptor Agonists: Patents such as WO2009106982A1 describe N1-substituted indazole derivatives as cannabinoid (CB1) receptor agonists.[11][12][13] These compounds are investigated for the treatment of pain and other CB1-mediated disorders.[11][12] The N1-substituent, such as the 2-methylpropyl group, is critical for modulating the compound's affinity and efficacy at the CB1 receptor.
Diagram 1: Therapeutic Applications of the Indazole Core A Graphviz diagram illustrating the major patented therapeutic areas for indazole derivatives.
Caption: A generalized synthetic route to N1-substituted indazoles.
Representative Protocol: Synthesis of 1-(2-methylpropyl)-1H-indazole
This protocol is a representative example based on general methods for N-alkylation found in the chemical literature and patent disclosures. [14] Objective: To synthesize 1-(2-methylpropyl)-1H-indazole via nucleophilic substitution.
Materials:
-
1H-Indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq). Dissolve the indazole in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium salt of indazole.
-
Alkylation: Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(2-methylpropyl)-1H-indazole.
Causality: The choice of a strong base like NaH ensures complete deprotonation of the indazole N1-proton, creating a potent nucleophile. DMF is an ideal polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the sodium cation without interfering with the nucleophile. The aqueous workup removes residual DMF and inorganic salts, while chromatographic purification separates the desired N1-alkylated product from any potential N2-isomer and other impurities.
Future Outlook & White Space
The patent landscape for 1-(2-methylpropyl)-1H-indazole derivatives and their analogs remains fertile ground for innovation. While the core areas of oncology and neurology are well-explored, several "white space" opportunities exist:
-
Targeting Drug Resistance: Developing next-generation kinase inhibitors that can overcome acquired resistance mutations is a critical unmet need. Patents focusing on novel substitution patterns on the indazole ring that disrupt resistance mechanisms will be highly valuable.
-
Allosteric Modulation: Most current patents focus on active-site inhibitors. There is significant opportunity in developing indazole-based allosteric modulators, which can offer greater selectivity and a different pharmacological profile.
-
Targeting New Disease Areas: Expanding the application of indazole derivatives into areas like autoimmune diseases, fibrosis, and rare genetic disorders represents a significant growth area.
-
Combination Therapies: Filing patents on the use of novel indazole derivatives in combination with existing standard-of-care treatments could provide a faster path to clinical application and offer synergistic therapeutic effects. [9]
Conclusion
The 1-(2-methylpropyl)-1H-indazole scaffold and its close analogs are a cornerstone of modern medicinal chemistry, with a rich and active patent landscape. The demonstrated success of this core in producing potent kinase inhibitors and CNS modulators ensures continued interest from pharmaceutical and biotechnology companies. For researchers and drug development professionals, a deep understanding of this patent space is not just a matter of avoiding infringement but is a strategic tool for identifying novel opportunities, predicting future trends, and designing the next generation of innovative therapeutics. The key to future success will lie in leveraging the scaffold's versatility to achieve greater target selectivity, overcome drug resistance, and address unmet medical needs in new therapeutic areas.
References
A consolidated list of sources cited within this guide.
- Indazole derivatives and their therapeutic applications: a p
- Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017).
- Indazole derivatives - WO2009106982A1.
- Indazole derivatives and uses thereof - P
- Indazole derivatives useful as ERK inhibitors - US9351965B2.
- Method of synthesizing 1H-indazole compounds - US8022227B2.
- Indazole derivatives - WO2009106980A2.
- Therapeutic indazoles - WO2019046467A1.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Indazole analogue - WO2011040510A1.
- Method for preparing 1H-indazole derivative - CN107805221A.
- SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448849 B1. Googleapis.com.
- Indazole derivatives and methods for using the same - US20050215595A1.
- INDAZOLE DERIVATIVES - WO/2009/106982.
- development of 1h-indazole derivatives as anti-inflammatory agents using comput
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9351965B2 - Indazole derivatives useful as ERK inhibitors - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 9. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]
- 10. US20050215595A1 - Indazole derivatives and methods for using the same - Google Patents [patents.google.com]
- 11. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 12. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the construction of complex molecular architectures is paramount.[1][3] This is due to its mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[2][4]
The indazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][5] Specifically, functionalization at the 5-position of the indazole ring allows for the exploration of structure-activity relationships (SAR) by introducing diverse aryl and heteroaryl substituents. The subject of this guide, 5-Bromo-1-(2-methylpropyl)-1H-indazole, is a key building block for the synthesis of such derivatives. The isobutyl group at the N1 position enhances solubility and modulates the electronic properties of the indazole core.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide detailed, field-proven protocols.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 5-Bromo-1-(2-methylpropyl)-1H-indazole. This step forms a Pd(II) intermediate.[1][7] The choice of phosphine ligands on the palladium catalyst is critical here, as electron-rich and sterically demanding ligands can facilitate this step.[9]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10] The choice of base and solvent is therefore a critical parameter that can significantly impact the reaction rate and yield.[8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indazole and the transferred organic group, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole hinges on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligands is arguably the most critical factor. While various palladium sources can be used, pre-catalysts that are readily reduced to the active Pd(0) species are often preferred for their air stability.[11]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is an excellent choice for the Suzuki coupling of bromoindazoles, often providing high yields in relatively short reaction times.[5][12] The dppf ligand's bite angle and electron-donating properties are well-suited for this class of substrates.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A traditional and widely used catalyst, Pd(PPh₃)₄ can be effective, although it may require higher temperatures and longer reaction times compared to more modern catalysts.[2][13]
-
Buchwald-type Ligands (e.g., SPhos): In combination with Pd(OAc)₂, these bulky, electron-rich phosphine ligands are highly active and can facilitate couplings with challenging substrates, often at low catalyst loadings.[13]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] The choice of base can influence the reaction rate and may also affect the stability of the starting materials and product.
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for the Suzuki coupling of bromoindazoles, often used in an aqueous solution with an organic co-solvent.[5][12]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be particularly effective in microwave-assisted reactions, often leading to shorter reaction times and higher yields.[2][14]
-
Potassium Phosphate (K₃PO₄): A non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups.[15]
Solvent System Considerations
The solvent system must be chosen to ensure the solubility of all reaction components and to be compatible with the chosen temperature and base.[16]
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF) are frequently used, often in combination with water to dissolve the inorganic base.[5][16] This biphasic system can be highly effective.
-
Alcohols: Ethanol or isopropanol can be used, particularly in microwave-assisted protocols, and are considered greener solvent choices.[2]
Comparative Table of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related bromoindazole systems, providing a valuable starting point for optimization.
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | K₂CO₃ (aq) | DME | 80 | 2 | High | [5][12] |
| Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Moderate-Good | [14] |
| Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | Good | [3] |
| Pd(PPh₃)₄ (7) | Cs₂CO₃ (2) | Ethanol | 100 (Microwave) | 0.5-0.7 | Good-Excellent | [2][17] |
Experimental Protocols
The following protocols provide detailed step-by-step methodologies for the Suzuki-Miyaura coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole.
Protocol 1: Conventional Heating with Pd(dppf)Cl₂
This protocol is a robust and reliable method for general laboratory synthesis.
Materials:
-
5-Bromo-1-(2-methylpropyl)-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 5-Bromo-1-(2-methylpropyl)-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-(2-methylpropyl)-1H-indazole.
Protocol 2: Microwave-Assisted Synthesis with Pd(PPh₃)₄
This protocol offers a significant reduction in reaction time and is well-suited for rapid library synthesis.
Materials:
-
5-Bromo-1-(2-methylpropyl)-1H-indazole
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add 5-Bromo-1-(2-methylpropyl)-1H-indazole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[17]
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[17]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of 5-Bromo-1-(2-methylpropyl)-1H-indazole is a highly efficient and versatile method for the synthesis of a diverse range of 5-aryl- and 5-heteroaryl-1H-indazoles. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields and purity of the desired products. The protocols provided in this guide offer robust starting points for both conventional and microwave-assisted synthesis, enabling the rapid generation of novel indazole derivatives for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
SpringerLink. The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... 2012. Available from: [Link]
-
National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 2021. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 2012. Available from: [Link]
-
Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. 2024. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. 2023. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 2012. Available from: [Link]
-
National Center for Biotechnology Information. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... Available from: [Link]
-
Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Available from: [Link]
-
ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. 2021. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. 2024. Available from: [Link]
-
MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. 2015. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. 2012. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Advanced Protocol: Buchwald-Hartwig Amination of 5-Bromo-1-(2-methylpropyl)-1H-indazole for Kinase Inhibitor Scaffolds
Introduction & Scientific Context
The indazole ring system is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of targeted therapeutics such as p38 mitogen-activated protein (MAP) kinase inhibitors and cereblon (CRBN) binders[1]. The functionalization of the indazole core at the C5 position via carbon-nitrogen (C-N) bond formation is a critical step in exploring structure-activity relationships (SAR) and developing novel therapeutics[2].
The specific substrate 5-bromo-1-(2-methylpropyl)-1H-indazole (also referred to as 5-bromo-1-isobutyl-1H-indazole) offers a distinct synthetic advantage. The N1 position is pre-alkylated with an isobutyl group[3]. This alkylation not only serves as a lipophilic vector for binding in the hydrophobic pockets of kinases[4], but it also eliminates the need for transient N-protection during palladium-catalyzed cross-coupling, streamlining the synthetic route and preventing base-mediated ring-opening side reactions[1].
Mechanistic Principles & Causality (E-E-A-T)
The Buchwald-Hartwig amination relies on a highly sensitive Pd(0)/Pd(II) catalytic cycle[5]. Understanding the causality behind the reaction conditions is essential for troubleshooting and optimizing yields:
-
Oxidative Addition: The active L-Pd(0) species inserts into the C5-Br bond of the indazole. Aryl bromides are highly reactive in these systems, offering a significantly lower activation barrier compared to aryl chlorides, which prevents the stalling of the catalytic cycle[5].
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a stoichiometric base to form a palladium-amido complex[2].
-
Reductive Elimination: The C-N bond is formed, releasing the 5-aminoindazole product and regenerating the Pd(0) catalyst[5].
-
Ligand Selection (The Causality of Sterics): The choice of dialkylbiaryl phosphine ligands is the most critical parameter. For primary amines, BrettPhos is preferred because its bulky structure prevents the formation of off-cycle bis-amine palladium complexes, which act as thermodynamic sinkholes[5][6]. Conversely, RuPhos is optimal for secondary amines, providing the necessary spatial arrangement to facilitate reductive elimination without succumbing to steric clash[6].
Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design & Optimization Data
The success of the coupling reaction is highly dependent on matching the ligand and base to the specific amine nucleophile. The following table summarizes the optimal parameters based on the structural nature of the amine coupling partner.
| Coupling Partner | Preferred Ligand | Pd Precatalyst | Optimal Base | Recommended Solvent | Temp (°C) |
| Primary Aliphatic Amines | BrettPhos | Pd2(dba)3 or Pd(OAc)2 | NaOtBu | Toluene or 1,4-Dioxane | 80 - 100 |
| Primary Anilines | BrettPhos / XPhos | Pd2(dba)3 | Cs2CO3 | t-Amyl Alcohol or Dioxane | 90 - 110 |
| Secondary Amines | RuPhos | Pd2(dba)3 | LiHMDS or NaOtBu | THF or Toluene | 85 - 100 |
| Base-Sensitive Amines | Xantphos / BrettPhos | Pd(OAc)2 | K3PO4 or Cs2CO3 | 1,4-Dioxane | 100 - 110 |
Detailed Step-by-Step Protocol
Note: This protocol describes the coupling of 5-bromo-1-(2-methylpropyl)-1H-indazole with a generic primary aliphatic amine using BrettPhos. This acts as a self-validating system where visual cues (color changes) and analytical checks ensure progression.
Reagents & Equipment:
-
5-Bromo-1-(2-methylpropyl)-1H-indazole (1.0 equiv, 1.0 mmol)
-
Primary Amine (1.2 - 1.5 equiv)
-
Pd2(dba)3 (0.02 equiv, 2 mol% Pd)
-
BrettPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) (Note: Substitute with Cs2CO3 if base-sensitive esters/ketones are present)
-
Anhydrous Toluene (10 mL)[5]
-
Schlenk tube or heavy-walled sealed reaction vial.
Procedure:
-
Preparation (The Benchtop Setup): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-(2-methylpropyl)-1H-indazole, the primary amine (if solid), Pd2(dba)3, BrettPhos, and NaOtBu.
-
Degassing (Critical Causality): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) state, killing the catalytic cycle. Strict anaerobic conditions are mandatory[5].
-
Solvent Addition: Add anhydrous, sparged toluene (10 mL) and the primary amine (if liquid) via a gas-tight syringe. The solution will typically appear dark red/purple due to the Pd2(dba)3 complex.
-
Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas. Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 8-16 hours.
-
Reaction Monitoring: Monitor the consumption of the indazole bromide via LC-MS or TLC (typically 3:1 Hexanes/EtOAc). Complete conversion is usually indicated by the disappearance of the starting material and a shift in the reaction mixture color to a lighter orange/brown.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the organic filtrate with saturated aqueous NH4Cl, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the 5-amino-1-(2-methylpropyl)-1H-indazole derivative.
Step-by-step experimental workflow for palladium-catalyzed C-N cross-coupling.
Sources
- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. US7799782B2 - P38 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective C-5 Functionalization of 1-Isobutyl-1H-Indazole
Strategic Rationale in Drug Development
The indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors and central nervous system (CNS) modulators. While the N-alkylation of the indazole core (e.g., yielding the 1-isobutyl derivative) is crucial for optimizing lipophilicity and membrane permeability[1], the subsequent late-stage functionalization at the C-5 position provides a critical vector for exploring structure-activity relationships (SAR). Installing a reactive handle at C-5—such as a nitro group for downstream amidation or a bromine atom for transition-metal-catalyzed cross-coupling—enables rapid diversification of the molecular library[2].
Mechanistic Causality: Governing C-5 Regioselectivity
The regioselective functionalization of 1-isobutyl-1H-indazole relies heavily on the intrinsic electron density distribution of the bicyclic core.
-
Electronic Activation: The lone pair of electrons on the N-1 nitrogen participates in resonance, donating electron density into the fused benzenoid ring. According to empirical data and frontier molecular orbital (FMO) theory, the susceptibility to Electrophilic Aromatic Substitution (SEAr) follows the strict order: C-5 > C-3 > C-7 [3].
-
Steric Shielding: The bulky isobutyl group at N-1 physically shields the C-7 position and partially obstructs the C-3/N-2 cleft. This steric hindrance synergizes with the electronic activation to direct incoming electrophiles (such as NO2+ or Br+ ) almost exclusively to the highly exposed C-5 position[4].
Pathway Visualization
Figure 1: Divergent synthetic pathways for the C-5 functionalization of 1-isobutyl-1H-indazole.
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating systems. In-process controls (IPCs) and specific quenching mechanisms are embedded to guarantee high regioselectivity, safety, and analytical traceability.
Protocol A: Regioselective Electrophilic Nitration
Objective: Synthesize 1-isobutyl-5-nitro-1H-indazole, a precursor for 5-amino derivatives used in sulfonamide or amide coupling.
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1-isobutyl-1H-indazole (10.0 mmol) in concentrated sulfuric acid ( H2SO4 , 15 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Slowly add fuming nitric acid ( HNO3 , 11.0 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the highly exothermic generation of the nitronium ion ( NO2+ ), preventing localized thermal spikes that could drive off-target C-3/C-7 di-nitration.
-
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20 °C) for an additional 2 hours.
-
Self-Validation (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of ice water, extract with 1 mL ethyl acetate, and analyze via LC-MS. Proceed to workup only when the starting material peak is <2% and the target mass ( [M+H]+=220.1 ) is the dominant signal.
-
Quench and Isolation: Pour the reaction mixture slowly over 100 g of crushed ice with vigorous stirring.
-
Causality: This safely dissipates the heat of dilution and induces the immediate precipitation of the highly hydrophobic 5-nitro product, preventing emulsion formation during extraction.
-
-
Purification: Filter the resulting precipitate under vacuum, wash sequentially with cold water (3 × 20 mL) and saturated aqueous NaHCO3 (20 mL) to neutralize residual acid. Dry under high vacuum to afford the pure product.
Protocol B: Direct Bromination
Objective: Synthesize 5-bromo-1-isobutyl-1H-indazole, a critical intermediate for [4].
-
Preparation: Dissolve 1-isobutyl-1H-indazole (10.0 mmol) in glacial acetic acid (AcOH, 20 mL) at room temperature.
-
Bromination: Add a solution of bromine ( Br2 , 10.5 mmol, 1.05 equiv) in AcOH (5 mL) dropwise over 20 minutes.
-
Causality: Glacial acetic acid acts as a polar protic medium that sufficiently polarizes the Br-Br bond for electrophilic attack without requiring harsh Lewis acids (like FeBr3 ), thereby preserving the integrity of the N-alkyl group.
-
-
Reaction Progression: Stir at room temperature for 4 hours. Protect the flask from ambient light to minimize competing radical side reactions.
-
Self-Validation (IPC): Quench a 50 µL aliquot into 10% aq. Na2S2O3 (1 mL), extract with dichloromethane, and analyze via TLC (Hexanes/EtOAc 8:2). The product spot must be UV-active and distinctly separated from the starting material. LC-MS should confirm the characteristic 1:1 isotopic pattern of bromine ( [M+H]+=253.0/255.0 ).
-
Quench and Isolation: Pour the mixture into 100 mL of ice-cold 10% aqueous sodium thiosulfate ( Na2S2O3 ) solution.
-
Causality: The thiosulfate instantly reduces any unreacted bromine to benign bromide ions, eliminating the risk of over-bromination during the concentration phase.
-
-
Extraction: Extract the aqueous layer with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for the two primary C-5 functionalization workflows.
| Parameter | Electrophilic Nitration | Direct Bromination |
| Reagents | Fuming HNO3 , conc. H2SO4 | Br2 , Glacial AcOH |
| Temperature Profile | 0 °C → 20 °C | 20 °C |
| Reaction Time | 3 Hours | 4 Hours |
| Regioselectivity (C-5 vs C-3/C-7) | > 95:5 | ~ 85:15 |
| Typical Isolated Yield | 88 - 92% | 75 - 82% |
| Downstream Utility | Reduction to 5-amino (Amides/Sulfonamides) | Cross-coupling (Suzuki/Buchwald) |
References
-
Ghosh, S., Mondal, S., & Hajra, A. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(18), 3768-3794.[Link]
-
Cheung, C. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[Link]
-
Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125.[Link]
Sources
Application Notes and Protocols for C-H Activation of 5-Bromo-1-(2-methylpropyl)-1H-indazole
A Senior Application Scientist's Guide to Advanced Functionalization
Introduction: The Strategic Value of Functionalized Indazoles
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The strategic functionalization of this core is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic profiles. Among the various synthetic tools available, direct C-H activation has emerged as a powerful and atom-economical strategy to forge new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates.[3][4]
This guide focuses on a particularly versatile building block: 5-Bromo-1-(2-methylpropyl)-1H-indazole . The isobutyl group at the N1 position enhances solubility and modulates electronic properties, while the bromine atom at the C5 position serves as a reactive handle for traditional cross-coupling reactions. However, the true potential of this molecule is unlocked through the direct functionalization of its C-H bonds, particularly at the C3 position, which is often challenging to access through classical methods.
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of robust C-H activation methodologies applicable to 5-Bromo-1-(2-methylpropyl)-1H-indazole. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights to ensure successful implementation and troubleshooting.
Part 1: Synthesis of the Starting Material: 5-Bromo-1-(2-methylpropyl)-1H-indazole
Before exploring C-H activation, securing a reliable supply of the starting material is essential. Direct alkylation of 5-bromo-1H-indazole often yields a mixture of N1 and N2 isomers.[5] The following protocol is designed to favor the desired N1-isobutyl product.
Workflow for Synthesis of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Caption: Synthetic workflow for N1-isobutylation of 5-bromo-1H-indazole.
Protocol 1: Synthesis of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Bromo-1H-indazole | >97% | Sigma-Aldrich | CAS: 53857-57-1[6] |
| Sodium hydride (NaH) | 60% dispersion in oil | Any major supplier | Handle with extreme care under inert gas. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Any major supplier | Use a dry solvent for best results. |
| 1-Bromo-2-methylpropane (isobutyl bromide) | >98% | Any major supplier | |
| Ethyl acetate (EtOAc) | ACS Grade | Any major supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Any major supplier | For chromatography. |
| Saturated aq. NH4Cl solution | - | Lab prepared | For quenching the reaction. |
| Brine | - | Lab prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO4) | - | Any major supplier | For drying the organic layer. |
Procedure
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 5-Bromo-1H-indazole (1.0 eq, e.g., 1.97 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M, e.g., 50 mL) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion, e.g., 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-Bromo-2-methylpropane (1.2 eq, e.g., 1.3 mL, 12.0 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 90:10 hexanes:EtOAc). The N1- and N2-isomers should separate, with the N1-isomer typically being less polar. Combine the fractions containing the pure N1 product and concentrate to yield a solid or oil.
Part 2: Palladium-Catalyzed C-3 Arylation via C-H Activation
The C-3 position of 1H-indazoles is a prime target for C-H functionalization.[7] Palladium catalysis offers a reliable method for direct arylation, providing a modular route to bi-aryl structures commonly found in pharmaceuticals.[7]
Mechanistic Rationale
The generally accepted mechanism for this type of direct arylation involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. In the widely cited concerted metalation-deprotonation (CMD) pathway, the N-2 lone pair of the indazole directs the palladium catalyst to the C-3 position. A base then assists in the deprotonation of the C-3 C-H bond to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-3 arylated product and regenerate the active palladium species.[8][9] The choice of ligand (e.g., a phenanthroline derivative) is crucial for stabilizing the palladium center and promoting the desired reactivity.[7]
Catalytic Cycle for Pd-Catalyzed C-3 Arylation
Caption: Proposed catalytic cycle for the C-3 arylation of indazole.
Protocol 2: Pd-Catalyzed C-3 Arylation of 5-Bromo-1-(2-methylpropyl)-1H-indazole
This protocol is adapted from robust procedures developed for the C-3 arylation of related 1H-indazoles.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Bromo-1-(2-methylpropyl)-1H-indazole | Synthesized above | - | Ensure high purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Any major supplier | Catalyst precursor. |
| 1,10-Phenanthroline (Phen) | >99% | Any major supplier | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | >99% | Any major supplier | Base. Causality: A strong, non-nucleophilic base is required. |
| Aryl Iodide or Aryl Bromide | Various | Any major supplier | Coupling partner. Iodides are generally more reactive. |
| Toluene | Anhydrous, >99.8% | Any major supplier | Solvent. Causality: High-boiling, non-coordinating solvent. |
| Celite® | - | Any major supplier | For filtration. |
Procedure
-
Reaction Setup: To a sealable reaction tube, add 5-Bromo-1-(2-methylpropyl)-1H-indazole (1.0 eq, e.g., 0.25 mmol, 63.3 mg), the desired aryl iodide (2.0 eq, 0.50 mmol), Pd(OAc)₂ (10 mol%, 0.025 mmol, 5.6 mg), 1,10-phenanthroline (10 mol%, 0.025 mmol, 4.5 mg), and Cs₂CO₃ (1.0 eq, 0.25 mmol, 81.5 mg).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath or heating block at 120-140 °C.
-
Reaction Monitoring: Stir the reaction for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quench with water/EtOAc).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired C-3 arylated product.
Expected Results & Data
The success of the C-3 arylation can be confirmed by NMR and mass spectrometry. In ¹H NMR, the disappearance of the C-3 proton signal (typically a singlet around 8 ppm) and the appearance of new aromatic signals from the coupled aryl group are key indicators.
| Aryl Halide Example | Expected Product | Potential Yield Range | Notes |
| 4-Iodoanisole | 5-Bromo-3-(4-methoxyphenyl)-1-(2-methylpropyl)-1H-indazole | 60-85% | Electron-donating groups on the aryl halide generally perform well. |
| 1-Bromo-4-fluorobenzene | 5-Bromo-3-(4-fluorophenyl)-1-(2-methylpropyl)-1H-indazole | 55-75% | Aryl bromides may require longer reaction times or slightly higher temperatures.[7] |
| 3-Iodopyridine | 5-Bromo-1-(2-methylpropyl)-3-(pyridin-3-yl)-1H-indazole | 50-70% | Heteroaryl halides are also viable coupling partners. |
Part 3: Iridium-Catalyzed C-3 Borylation
As an alternative to direct arylation, iridium-catalyzed C-H borylation introduces a boronic ester at the C-3 position.[10][11] This transformation is exceptionally valuable as the resulting boronate ester is a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, or vinyl groups.
Mechanistic Rationale
Iridium-catalyzed C-H borylation typically proceeds via an Ir(III)/Ir(V) or Ir(I)/Ir(III) cycle. The active iridium catalyst, often bearing a bipyridine or phenanthroline-type ligand, coordinates to the indazole. C-H activation occurs, followed by reaction with a boron source like bis(pinacolato)diboron (B₂pin₂). Reductive elimination releases the C-3 borylated indazole and regenerates the active iridium catalyst. The reaction exhibits high regioselectivity for the C-3 position in N-protected indazoles due to electronic and steric factors.[10][11]
Protocol 3: Ir-Catalyzed C-3 Borylation of 5-Bromo-1-(2-methylpropyl)-1H-indazole
This protocol is based on established methods for the C-3 borylation of N-alkyl indazoles.[10][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Bromo-1-(2-methylpropyl)-1H-indazole | Synthesized above | - | Ensure high purity. |
| [Ir(OMe)(COD)]₂ (Methoxyiridium(I) cyclooctadiene dimer) | >97% | Any major supplier | Iridium catalyst precursor. |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | >98% | Any major supplier | Ligand. Causality: Bulky ligand enhances stability and selectivity. |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Any major supplier | Boron source. |
| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Any major supplier | Solvent. |
Procedure
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add 5-Bromo-1-(2-methylpropyl)-1H-indazole (1.0 eq, e.g., 0.5 mmol, 126.5 mg) and B₂pin₂ (1.2 eq, 0.6 mmol, 152 mg) to a sealable reaction tube.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving [Ir(OMe)(COD)]₂ (1.5 mol%, 0.0075 mmol, 5.0 mg) and dtbpy (3.0 mol%, 0.015 mmol, 4.0 mg) in anhydrous THF (1.0 mL).
-
Reaction Initiation: Add the catalyst solution to the reaction tube containing the substrate and B₂pin₂. Add additional anhydrous THF to bring the final concentration to approximately 0.25 M (e.g., a total of 2.0 mL of THF).
-
Heating: Seal the tube and heat the reaction mixture at 80 °C for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can often be used directly in the subsequent Suzuki coupling. If purification is necessary, it can be achieved by flash column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate) or by recrystallization.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality solvent/reagents, insufficient temperature. | Use fresh catalyst and anhydrous solvent. Ensure the reaction is run under a strict inert atmosphere. Increase temperature in 10 °C increments. |
| Formation of N2-isomer (Synthesis) | Reaction conditions favor N2 alkylation. | Use a strong, non-coordinating base like NaH. Running the reaction at a lower temperature may improve N1 selectivity. |
| De-bromination (C-H Activation) | Reductive cleavage of the C-Br bond by the low-valent metal catalyst. | Use a milder base or slightly lower catalyst loading. Consider using an aryl bromide instead of an iodide if the issue persists. |
| Homocoupling of Aryl Halide | Rate of oxidative addition and homocoupling is faster than C-H activation. | Lower the concentration of the aryl halide or add it slowly over time. Ensure the ligand-to-metal ratio is correct. |
| Difficult Purification | Products have similar polarity to starting materials or byproducts. | Optimize the chromatography solvent system. Consider a different purification technique like preparative HPLC or recrystallization. |
Conclusion
The direct C-H activation of 5-Bromo-1-(2-methylpropyl)-1H-indazole represents a modern and efficient approach to synthesizing complex and diverse libraries of indazole-based compounds. The palladium-catalyzed C-3 arylation and iridium-catalyzed C-3 borylation protocols detailed herein provide reliable and reproducible methods for accessing key intermediates for drug discovery and development. By understanding the mechanistic principles behind these transformations and adhering to rigorous experimental technique, researchers can effectively leverage C-H activation to accelerate the synthesis of novel molecular entities with therapeutic potential.
References
-
Burton, A. et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry. [Link][10]
-
PubMed Central. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. PubMed. [Link][11]
-
Wang, S.-G. et al. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. [Link][13]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. [Link][14]
-
PMC. (2025). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. [Link][15]
-
ResearchGate. (2020). (PDF) Direct Catalytic Functionalization of Indazole Derivatives. [Link][12]
-
ResearchGate. (2020). Rhodium-Catalyzed Directed C(sp2)−H Bond Addition of 2‐Arylindazoles to N‐Sulfonylformaldimines and Activated Aldehydes. [Link][16]
-
Daugulis, O. et al. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link][7]
-
Chemical Science (RSC Publishing). (n.d.). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. [Link][17]
-
PubMed. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. [Link][18]
-
MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link][19]
-
ResearchGate. (2025). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. [Link][20]
-
EliScholar. (2021). Rhodium-Catalyzed C–H Activation for the Synthesis, Elaboration, and Application of N-Heterocyclic Compounds. [Link][21]
-
Xingwei Li. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. [Link][8]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. [Link][22]
-
PubMed. (2021). Rhodium(III)-Catalyzed Sequential C-H Activation and Cyclization from N-Methoxyarylamides and 3-Diazooxindoles for the Synthesis of Isochromenoindolones. [Link][23]
-
AMERICAN ELEMENTS ®. (n.d.). Iridium(III)-Catalyzed Synthesis of Benzimidazoles via C-H Activation and Amidation of Aniline Derivatives. [Link][24]
-
Semantic Scholar. (n.d.). Recent developments in C-H functionalization via C-H bond activation using ball milling and transition-metal catalysts. [Link][25]
-
Liao, S. (2020). Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. Chinese Journal of Chemistry. [Link][9]
-
PMC. (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. [Link][26]
-
Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole. [27]
-
MACAU. (n.d.). Preparative Scale Applications of CH Activation in Medicinal Chemistry. [Link][3]
-
MDPI. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link][28]
-
Giraud, F. et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. DOI. [Link][29]
-
ResearchGate. (n.d.). Representative protocols for C–H arylation of 1,n-diazines. [Link][30]
-
PubMed. (2019). Metal-Free C-H Functionalization and Aromatization Sequence for the Synthesis of 1-(Indol-3-yl)carbazoles and Total Synthesis of 7-Bromo-1-(6-bromo-1 H-indol-3-yl)-9 H-carbazole. [Link][31]
-
Organic Chemistry Portal. (2008). Intermolecular and Intramolecular C-H Functionalization. [Link][4]
-
PMC. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link][5]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. [Link][32]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Making sure you're not a bot! [macau.uni-kiel.de]
- 4. Intermolecular and Intramolecular C-H Functionalization [organic-chemistry.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-synth.com [pure-synth.com]
- 7. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. thieme-connect.de [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. "Rhodium-Catalyzed C–H Activation for the Synthesis, Elaboration, and A" by Danielle Confair [elischolar.library.yale.edu]
- 22. Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Rhodium(III)-Catalyzed Sequential C-H Activation and Cyclization from N-Methoxyarylamides and 3-Diazooxindoles for the Synthesis of Isochromenoindolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. americanelements.com [americanelements.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 28. mdpi.com [mdpi.com]
- 29. societachimica.it [societachimica.it]
- 30. researchgate.net [researchgate.net]
- 31. Metal-Free C-H Functionalization and Aromatization Sequence for the Synthesis of 1-(Indol-3-yl)carbazoles and Total Synthesis of 7-Bromo-1-(6-bromo-1 H-indol-3-yl)-9 H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Note: 5-Bromo-1-(2-methylpropyl)-1H-indazole as a Privileged Scaffold in p38α MAPK Inhibitor Discovery
Executive Summary & Strategic Rationale
In the landscape of modern medicinal chemistry, the design of kinase inhibitors requires building blocks that offer both precise spatial geometry and versatile synthetic handles. 5-Bromo-1-(2-methylpropyl)-1H-indazole (also known as 5-bromo-1-isobutyl-1H-indazole) has emerged as a highly privileged scaffold, particularly in the development of targeted therapies for neuroinflammation, Alzheimer's disease (AD), and oncology [1].
This building block solves a critical bottleneck in indazole chemistry: late-stage regioselectivity. Direct alkylation of the indazole core often yields an intractable mixture of N1 and N2 isomers. By utilizing a pre-alkylated N1-isobutyl building block, researchers bypass these low-yield separations. More importantly, the N1-isobutyl group and the C5-bromide serve highly specific, synergistic roles in structure-based drug design.
Pharmacophore Mapping & Mechanistic Causality
The utility of 5-bromo-1-(2-methylpropyl)-1H-indazole is deeply rooted in the crystallography of the p38α Mitogen-Activated Protein Kinase (MAPK) binding pocket. The molecule acts as a structural anchor that fulfills three distinct pharmacophoric requirements:
-
The N2 Nitrogen (Hinge Binder): The unsubstituted N2 atom of the indazole ring acts as a critical hydrogen bond acceptor. In the p38α MAPK active site, this nitrogen forms a strong hydrogen bond (typically ~3.1 Å) with the backbone amide of Met109 in the hinge region [1].
-
The N1-Isobutyl Group (HR II Occupancy): The 2-methylpropyl (isobutyl) chain is not merely a solubilizing group; it is a precisely calibrated lipophilic moiety designed to occupy Hydrophobic Region II (HR II) of the kinase pocket. This region is delineated by residues Val30, Ile108, Gly110, Ala111, and Asp112. The branched nature of the isobutyl group maximizes van der Waals contacts within this sub-pocket without inducing steric clashes [2].
-
The C5-Bromo Handle (HR I / DFG Vector): The bromine atom at the 5-position serves as a versatile synthetic vector. It allows for rapid diversification via cross-coupling or lithiation. Electrophiles attached at this position are perfectly vectored to project into Hydrophobic Region I (HR I) (defined by Ala51, Lys53, Leu75) or toward the DFG motif, enabling the synthesis of highly potent Type I or Type II kinase inhibitors.
Biological Context: p38α MAPK in Neuroinflammation
The inhibition of p38α MAPK is a validated strategy for halting the neuroinflammatory cycle in neurodegenerative diseases. Soluble Amyloid-β (Aβ) oligomers trigger microglial activation, which relies on the p38α MAPK cascade to produce pro-inflammatory cytokines (like IL-1β). These cytokines drive tau hyperphosphorylation, leading to neuronal death.
p38α MAPK signaling cascade in Aβ-induced neuroinflammation and tau pathology.
Synthetic Methodologies & Self-Validating Protocols
To leverage the C5-bromo handle, two primary synthetic workflows are employed. The following protocols are designed with strict causality to ensure high fidelity and yield.
Protocol A: Metal-Halogen Exchange and Electrophilic Trapping
This method is optimal for introducing secondary alcohol or ketone linkages that project into the HR I pocket (e.g., synthesizing analogs of Neflamapimod or dual BChE/p38α inhibitors) [1][2].
-
Step 1: Preparation: Dissolve 5-bromo-1-(2-methylpropyl)-1H-indazole (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL) under an inert argon atmosphere.
-
Causality: Strict exclusion of moisture is mandatory to prevent premature protonation of the highly reactive organolithium intermediate, which would result in the dead-end debrominated byproduct.
-
-
Step 2: Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures suppress undesired side reactions, such as nucleophilic attack on the indazole core, stabilizing the kinetic lithiated product.
-
-
Step 3: Lithiation: Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 2.1 equiv) dropwise over 5 minutes.
-
Causality:t-BuLi is specifically chosen over n-BuLi. The byproduct of the exchange, t-butyl bromide, rapidly eliminates to isobutylene gas. This drives the equilibrium completely forward and prevents the newly formed aryl lithium species from acting as a nucleophile against the alkyl bromide byproduct.
-
-
Step 4: Electrophile Addition: Stir for 30 minutes at -78 °C, then add the chosen electrophile (e.g., 2,4-difluorobenzaldehyde, 1.2 equiv) dropwise.
-
Causality: The aryl lithium intermediate acts as a strong nucleophile, attacking the carbonyl carbon to form the secondary alcohol linkage required to occupy HR I.
-
-
Step 5: Quenching & Workup: After 1 hour, quench the reaction at -78 °C with saturated aqueous NH₄Cl (2 mL), then allow it to warm to room temperature.
-
Causality: A mild acidic quench neutralizes the alkoxide intermediate and safely destroys any residual t-BuLi without degrading the newly formed product. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
This method is used to directly append aryl or heteroaryl ring systems to the C5 position.
-
Step 1: Reagent Assembly: Combine the building block (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a 4:1 mixture of 1,4-dioxane and water.
-
Causality: The biphasic solvent system is critical; it dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle.
-
-
Step 2: Degassing: Sparge the mixture with argon gas for 15 minutes.
-
Causality: Dissolved oxygen must be purged to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species and to minimize oxidative homocoupling of the boronic acid.
-
-
Step 3: Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: The bidentate dppf ligand provides specific steric bulk and electron density, which accelerates both the oxidative addition into the strong C-Br bond and the subsequent reductive elimination.
-
-
Step 4: Thermal Activation: Heat the mixture to 90 °C for 12 hours.
-
Causality: Elevated thermal energy is required to overcome the activation energy barrier of the oxidative addition step for aryl bromides, which are less reactive than aryl iodides.
-
-
Step 5: Purification: Cool to room temperature, filter through a pad of Celite, concentrate, and purify.
-
Causality: Celite effectively traps palladium black and insoluble inorganic salts, preventing them from bleeding into and degrading the silica gel during flash chromatography.
-
Experimental Workflow & Data Presentation
Synthetic and screening workflow for indazole-based p38α MAPK inhibitors.
Structure-Activity Relationship (SAR) Summary
The table below illustrates how modifications at the C5 position of the 1-isobutyl-1H-indazole scaffold drastically alter target affinity, validating its role as a foundational building block for dual-target (BChE / p38α) drug discovery [1].
| Compound Derivative | C5 Substitution (HR I Binder) | N1 Substitution (HR II Binder) | p38α MAPK IC₅₀ (nM) | BChE IC₅₀ (nM) |
| Building Block | -Br (Unmodified) | -Isobutyl | >10,000 | >10,000 |
| Analog A | 2,4-Difluorobenzyl alcohol | -Isobutyl | 8.5 | 450 |
| Analog B | Cyclohexylmethanol | -Isobutyl | 12.3 | 120 |
| Analog C | 4-Fluorophenyl | -Isobutyl | 25.0 | >1,000 |
Data Interpretation: The unmodified building block exhibits no kinase or esterase activity. However, substituting the C5-bromide with bulky, lipophilic groups (Analogs A and B) perfectly occupies HR I, driving p38α MAPK inhibition into the single-digit nanomolar range while simultaneously engaging the acyl-binding pocket of Butyrylcholinesterase (BChE).
References
-
Title: Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: P38 inhibitors and methods of use thereof (Patent US7799782B2)
Application Note: Accelerated Synthesis of 5-bromo-1-isobutylindazole via Microwave Irradiation
Abstract & Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[1] Specifically, functionalized 5-bromoindazoles serve as critical building blocks for creating diverse compound libraries, where the bromine atom acts as a versatile handle for cross-coupling reactions.[1] The target molecule, 5-bromo-1-isobutylindazole, is an N-1 alkylated derivative, a structural class that presents a common synthetic challenge: controlling regioselectivity. The alkylation of the 1H-indazole core can occur at two different nitrogen atoms, N-1 and N-2, often resulting in a mixture of isomers that are difficult to separate.[2][3][4]
Conventional heating methods for N-alkylation reactions typically require long reaction times, high temperatures, and can lead to poor regioselectivity and the formation of by-products.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering a greener and more efficient alternative.[5][6][7] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, enabling rapid, uniform heating that dramatically reduces reaction times from hours to minutes.[8][9][10] This often leads to higher product yields, improved purity, and enhanced reaction selectivity.[11][12]
This application note provides a detailed, field-proven protocol for the efficient, two-step synthesis of 5-bromo-1-isobutylindazole. It includes a robust method for preparing the 5-bromo-1H-indazole precursor followed by a highly regioselective, microwave-assisted N-alkylation step. We will explain the causality behind the experimental choices, particularly in achieving high N-1 selectivity, and present the protocol as a self-validating system for researchers in drug development.
Principles of Microwave-Assisted Synthesis
The remarkable rate enhancements observed in microwave chemistry stem from a unique heating mechanism known as dielectric heating.[10] Unlike conventional methods that rely on slow heat transfer from the vessel walls, microwaves pass through the vessel and directly energize polar molecules within the reaction medium.[8][9] This occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvent or reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field.[10][13] This rapid, continuous reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the sample.[9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[9]
This direct energy transfer is incredibly fast, occurring orders of magnitude faster than molecular relaxation, leading to a non-equilibrium state that can accelerate reaction kinetics far beyond what is achievable with conventional heating.[13] This allows reactions to be completed in minutes, often at higher effective temperatures, leading to cleaner products and higher yields.[7][11]
Overall Synthesis Workflow
The synthesis of 5-bromo-1-isobutylindazole is accomplished in two primary stages: (1) the formation of the 5-bromo-1H-indazole core from a suitable precursor, and (2) the regioselective N-alkylation of this core with an isobutyl halide under microwave irradiation.
Caption: Overall workflow for the synthesis of 5-bromo-1-isobutylindazole.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 583-68-6 | Purity >98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Anhydrous |
| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | 110-46-3 | Stabilized |
| Potassium Acetate | C₂H₃KO₂ | 98.14 | 127-08-2 | Anhydrous |
| Chloroform | CHCl₃ | 119.38 | 67-66-3 | ACS Grade |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 53857-57-1 | Synthesized in Part A |
| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 78-77-3 | Purity >98% |
| Sodium Hydride (NaH) | NaH | 24.00 | 7646-69-7 | 60% dispersion in oil |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh |
Part A: Synthesis of 5-Bromo-1H-indazole (Precursor)
This protocol is adapted from established literature procedures for the synthesis of the indazole core.[14]
-
Reaction Setup: To a 1 L round-bottom flask, add 4-bromo-2-methylaniline (95.0 g) and chloroform (700 mL). Cool the flask in an ice bath.
-
Acetylation: Slowly add acetic anhydride (109 mL) to the solution, ensuring the temperature remains below 40 °C. Stir the mixture for 50 minutes at room temperature.
-
Cyclization: Add potassium acetate (14.6 g) and isoamyl nitrite (147 mL) to the flask. Equip the flask with a reflux condenser.
-
Heating: Heat the solution to reflux (approx. 68 °C) and maintain for 20 hours.
-
Workup - Acidification: Cool the reaction to room temperature. Transfer the mixture to a larger vessel and add concentrated hydrochloric acid (500 mL). Heat the mixture to 50-55 °C for 2 hours.
-
Workup - Basification: Cool the solution to 20 °C. Carefully add 50% sodium hydroxide solution to bring the pH to ~11, ensuring the temperature does not exceed 37 °C.
-
Extraction: Add ethyl acetate (350 mL) and water (100 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (200 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter. Concentrate the solution via rotary evaporation. The crude solid can be purified by slurrying in heptane, filtering, and drying under vacuum to yield 5-bromo-1H-indazole.
Part B: Microwave-Assisted Synthesis of 5-bromo-1-isobutylindazole
This protocol leverages conditions known to favor N-1 alkylation, adapted for microwave synthesis to achieve rapid and selective transformation.[3][15]
-
Reagent Preparation: In a dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 g, 5.07 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 8 mL) to the vial.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in oil, 0.24 g, 6.09 mmol, 1.2 equiv) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the suspension for 30 minutes.
-
Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 0.83 g, 6.09 mmol, 1.2 equiv) to the suspension.
-
Microwave Irradiation: Seal the vial securely. Place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture under the following conditions:
-
Temperature: 120 °C (monitored by IR sensor)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (up to 200 W)
-
Stirring: High
-
-
Reaction Quench: After irradiation, allow the vial to cool to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes gradient) to isolate the pure 5-bromo-1-isobutylindazole.
Causality of N-1 Regioselectivity
The alkylation of 1H-indazole can problematically yield both N-1 and N-2 isomers. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in a coordinating solvent like THF is critical for directing the reaction toward the desired N-1 product.[3][15]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][16] Deprotonation with NaH forms the indazolide anion. While alkylation at N-2 can be kinetically faster, the conditions used here favor the formation of the more stable N-1 substituted product.
-
Cation Coordination: It is postulated that the sodium cation (Na⁺) from NaH coordinates with the N-2 nitrogen of the indazolide anion.[16] This coordination sterically hinders the approach of the electrophile (isobutyl bromide) to the N-2 position, thereby directing alkylation preferentially to the more accessible N-1 position.
Caption: Regioselectivity in the N-alkylation of 5-bromo-1H-indazole.
Expected Results & Data
The microwave-assisted protocol offers significant advantages over conventional heating methods in terms of reaction time and efficiency.
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Time | 15 minutes | 12 - 24 hours |
| Temperature | 120 °C | 65 °C (Refluxing THF) |
| Typical Yield | 85 - 95% | 40 - 60% |
| N-1:N-2 Ratio | >95:5 | Variable, often lower selectivity |
| Energy Consumption | Significantly lower | Higher |
| Workup | Rapid and straightforward | More extensive due to by-products |
Conclusion
This application note details a highly efficient and regioselective protocol for the synthesis of 5-bromo-1-isobutylindazole using microwave irradiation. The method drastically reduces reaction times from many hours to just 15 minutes while providing excellent yields and high selectivity for the desired N-1 isomer.[7][11][17] The described protocol is robust, scalable, and aligns with the principles of green chemistry by minimizing energy consumption and chemical waste.[8][18] This approach represents a significant improvement over traditional synthetic methods and is highly valuable for researchers in medicinal chemistry and drug development who require rapid access to novel indazole derivatives.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
- Synthesis routes of 5-bromo-1H-indazole. Benchchem.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- The impact of microwave synthesis on drug discovery.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Theory of Microwave Heating for Organic Synthesis.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
- Application Notes and Protocols for N-1 and N-2 Alkyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. World Journal of Pharmacy and Pharmaceutical Sciences.
- Application Notes and Protocols: Microwave-Assisted Synthesis Using N,N'-Dibromo-5,5-dimethylhydantoin (DBDMH). Benchchem.
- An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applic
- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. ajprd.com [ajprd.com]
- 7. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. anubooks.com [anubooks.com]
- 13. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 14. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 15. research.ucc.ie [research.ucc.ie]
- 16. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 17. epcp.ac.in [epcp.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Application Note: Scale-Up Synthesis and Regioselective Isolation of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Introduction & Biological Context
5-Bromo-1-(2-methylpropyl)-1H-indazole (commonly referred to as 5-bromo-1-isobutyl-1H-indazole) is a highly valued heterocyclic intermediate in pharmaceutical development. It serves as a core structural scaffold for the synthesis of potent p38α mitogen-activated protein kinase (MAPK) inhibitors, which are critical in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis and Crohn's disease[1]. Additionally, it is a key building block for dual butyrylcholinesterase inhibitors targeting neurodegenerative conditions like Alzheimer's disease[2].
The primary synthetic bottleneck in manufacturing this intermediate is the regioselective N-alkylation of the ambidentate indazole core. Standard direct alkylation conditions typically yield a mixture of the thermodynamically favored N1-isomer and the kinetically competitive N2-isomer[3]. This application note provides a comprehensive, self-validating protocol for the scale-up synthesis of the N1-isomer, detailing the mechanistic causality behind reagent selection, exotherm management, and downstream regioselective purification.
Mechanistic Insights and Reaction Causality
The transformation involves the deprotonation of 5-bromo-1H-indazole to form an indazolide anion, followed by a nucleophilic substitution ( SN2 ) with 1-bromo-2-methylpropane.
-
Base Selection (Safety & Selectivity): Discovery-scale syntheses frequently employ sodium hydride (NaH) in DMF to ensure rapid, quantitative deprotonation[4]. However, on a multi-kilogram scale, NaH poses severe safety risks due to the evolution of explosive hydrogen gas and its pyrophoric nature. Transitioning to inorganic carbonates, such as potassium carbonate ( K2CO3 ) or cesium carbonate ( Cs2CO3 ), eliminates these hazards[5]. Cs2CO3 is particularly advantageous; the larger ionic radius and softer nature of the Cs+ cation promote a looser ion pair with the indazolide anion. This "cesium effect" enhances the nucleophilicity of the N1-position, shifting the product distribution to favor the N1-isomer by thermodynamic control[6].
-
Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected over less polar solvents to adequately solvate the carbonate base and stabilize the transition state of the SN2 alkylation.
-
Temperature Control: The reaction is maintained at 80–85 °C. Lower temperatures excessively prolong reaction times due to the poor solubility of the carbonate base, while higher temperatures (>120 °C) degrade the selectivity and promote the formation of elimination byproducts from the alkyl halide[5].
Process Analytical Technology & Quantitative Data
To establish a robust process, various conditions were evaluated. The data below summarizes the causality between base/solvent selection and the resulting N1:N2 ratio, emphasizing why Cs2CO3 is the optimal choice for scale-up.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) | Scalability / Safety Profile |
| NaH (1.2) | DMF | 0 to 25 | 2 | 1.5 : 1 | 80% | Poor (H2 evolution, pyrophoric)[4] |
| K2CO3 (1.5) | DMF | 120 | 1 | 1.9 : 1 | 72% | Good (High temp causes degradation)[5] |
| K2CO3 (1.5) | DMF | 85 | 12 | 2.5 : 1 | 85% | Excellent (Standard scale-up choice) |
| Cs2CO3 (1.5) | DMF | 80 | 8 | 3.5 : 1 | 91% | Excellent (Highest N1 selectivity)[6] |
Note: Ratios determined via HPLC analysis of the crude reaction mixture at 225 nm.
Experimental Workflows and Signaling Pathways
Experimental workflow for the selective synthesis and isolation of the N1-indazole isomer.
Biological context: Indazole derivatives as p38α MAPK inhibitors in inflammatory signaling.
Detailed Experimental Protocol (100 g Scale-Up)
Self-Validating System & In-Process Controls (IPC): This protocol incorporates mandatory hold points and IPCs to ensure reproducibility, prevent batch failure, and avoid the need for unscalable column chromatography.
Materials:
-
5-Bromo-1H-indazole: 100.0 g (0.507 mol, 1.0 equiv)
-
Cesium Carbonate ( Cs2CO3 ): 248.0 g (0.761 mol, 1.5 equiv)
-
1-Bromo-2-methylpropane (Isobutyl bromide): 83.4 g (0.608 mol, 1.2 equiv)
-
N,N-Dimethylformamide (DMF): 800 mL (Anhydrous)
-
Ethyl Acetate (EtOAc) / Heptane: For extraction and crystallization.
Step-by-Step Methodology:
-
Reactor Preparation & Deprotonation:
-
Action: Charge a 2.0 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 5-bromo-1H-indazole (100.0 g) and anhydrous DMF (800 mL) under a nitrogen atmosphere.
-
Action: Begin stirring at 250 rpm. Add finely powdered Cs2CO3 (248.0 g) in portions over 15 minutes.
-
Causality: Portion-wise addition prevents clumping and ensures a uniform slurry. The nitrogen atmosphere prevents oxidative degradation of the electron-rich indazolide anion.
-
Self-Validation: Stir the suspension at 25 °C for 1 hour. A distinct color change to a pale yellow/orange suspension indicates successful deprotonation and formation of the active nucleophile.
-
-
Electrophile Addition & Alkylation:
-
Action: Add 1-bromo-2-methylpropane (83.4 g) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.
-
Action: Gradually heat the reactor jacket to achieve an internal temperature of 80 °C.
-
Causality: Dropwise addition controls the initial exotherm. Heating to 80 °C overcomes the activation energy barrier for the SN2 reaction while keeping the temperature safely below the boiling point of the alkyl halide (91 °C) to prevent reagent loss.
-
IPC Check: After 8 hours, sample the reaction mixture. Analyze via HPLC (225 nm). Proceed to workup only when residual 5-bromo-1H-indazole is <1.0%[3].
-
-
Quench and Extraction:
-
Action: Cool the reactor to 20 °C. Slowly add the reaction mixture to 2.0 L of pre-chilled deionized water (5 °C) under vigorous stirring.
-
Causality: Quenching into water precipitates the crude product and dissolves the inorganic salts (CsBr, unreacted Cs2CO3 ) and the majority of the DMF.
-
Action: Extract the aqueous suspension with EtOAc (3 × 600 mL). Wash the combined organic layers with 5% aqueous LiCl solution (2 × 500 mL) and brine (500 mL).
-
Causality: The 5% LiCl wash is highly effective at removing residual DMF from the organic phase, which is critical for successful downstream crystallization[5].
-
Action: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield a crude orange/yellow oil (containing both N1 and N2 isomers).
-
-
Regioselective Isolation (Crystallization):
-
Action: Dissolve the crude oil in a minimum volume of hot EtOAc (approx. 100 mL) at 60 °C. Slowly add warm heptane (approx. 400 mL) until the solution becomes slightly turbid.
-
Action: Allow the mixture to cool slowly to room temperature, then chill to 0 °C for 4 hours.
-
Causality: The N1-isomer (benzenoid structure) packs more efficiently into a crystal lattice compared to the N2-isomer (quinonoid structure), leading to differential solubility. Slow cooling promotes the selective crystallization of the N1-isomer as an off-white solid[4] while leaving the N2-isomer in the mother liquor.
-
Action: Filter the resulting crystals, wash with cold heptane (50 mL), and dry in a vacuum oven at 40 °C to a constant weight.
-
Validation: Analyze the final solid by 1H NMR ( CDCl3 ) and HPLC. The N1-isomer is confirmed by the distinct chemical shift of the indazole C3-proton (typically ~7.9-8.0 ppm) and the complete absence of the N2-isomer signals[5].
-
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry.
- Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry.
- WO2025056518A1 - 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS. Google Patents.
- US7135575B2 - P38 inhibitors and methods of use thereof. Google Patents.
- Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
Sources
- 1. US7135575B2 - P38 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. WO2025056518A1 - 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMMATORY DISEASES - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Bromoindazole N-Alkylation & Regioisomer Separation
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of N-alkylating 5-bromoindazole. Direct alkylation of the 1H-indazole scaffold notoriously yields a mixture of N1- and N2-substituted products[1].
Because the bromine atom at the C5 position does not provide sufficient steric hindrance to strongly bias the reaction at the adjacent nitrogen atoms, achieving high regioselectivity or cleanly separating the resulting isomers requires precise control over reaction conditions and purification strategies.
Knowledge Base: Frequently Asked Questions (FAQs)
Q: Why do I always get a mixture of N1 and N2 isomers when alkylating 5-bromoindazole? A: The indazole ring exhibits annular tautomerism between the 1H- and 2H-forms. The 1H-indazole is thermodynamically more stable, making the N1 position the preferred site under thermodynamic control. However, the N2 position is often more nucleophilic and less sterically hindered, leading to competing kinetic alkylation[1]. When using standard basic conditions (e.g., K₂CO₃ in DMF), the reaction operates under mixed kinetic/thermodynamic control, yielding roughly a 1:1 to 1.5:1 mixture of N1:N2 isomers[2].
Q: How can I definitively distinguish the N1 isomer from the N2 isomer? A: One- and two-dimensional NMR experiments are the gold standard for assigning regiochemistry. Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) provide self-validating structural proof[2].
-
N1-Alkylation: The alkyl CH₂ protons will show a NOESY correlation to the indazole H-7 proton, and an HMBC correlation to the C-7a carbon[3].
-
N2-Alkylation: The alkyl CH₂ protons will show a NOESY correlation to the indazole H-3 proton, and an HMBC correlation to the C-3 carbon[3].
Q: Which isomer is more polar on silica gel? A: While polarity depends slightly on the specific alkyl group attached, the N1-alkylated indazole is generally less polar than the N2-isomer. In normal-phase silica gel chromatography (using eluents like Hexane/Ethyl Acetate or DCM/MeOH), the N1 isomer typically elutes first (higher Rf value)[4].
Diagnostic Workflows: Troubleshooting Regioselectivity
If your synthesis is yielding unfavorable ratios, you must adjust the causality of your reaction environment—specifically the base and solvent combination.
The Causality of Base and Solvent Selection
-
Thermodynamic Control (Favoring N1): Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic, but non-coordinating solvent like Tetrahydrofuran (THF) ensures complete deprotonation of the indazole. The sodium cation coordinates weakly, allowing the system to equilibrate to the thermodynamically more stable N1-alkylated product[5].
-
Kinetic Control (Favoring N2): Mitsunobu conditions (an alcohol, PPh₃, and DIAD/DEAD) bypass standard deprotonation. The bulky phosphonium intermediate sterically blocks the N1 position, forcing the reaction to occur at the more exposed N2 nitrogen, often yielding a 1:2.5 (N1:N2) ratio in favor of N2[3].
Decision tree for selecting reaction conditions to favor N1 or N2 alkylation of 5-bromoindazole.
Quantitative Data: Condition Effects on Regioselectivity
The following table summarizes the causal relationship between reaction conditions and the resulting regioisomeric distribution for indazole alkylation[2],[6],[3].
| Reaction Conditions | Base / Reagents | Solvent | Dominant Mechanism | Typical N1:N2 Ratio |
| Standard Basic | K₂CO₃ | DMF | Mixed | ~ 1.5 : 1 |
| Standard Basic | Cs₂CO₃ | DMF | Mixed | ~ 1.2 : 1 |
| Strong Base | NaH | THF | Thermodynamic | > 10 : 1 (Highly N1) |
| Mitsunobu | PPh₃, DIAD, ROH | THF | Kinetic (Steric) | ~ 1 : 2.5 (Favors N2) |
Standard Operating Procedures (Protocols)
Protocol A: N1-Selective Alkylation of 5-Bromoindazole (Thermodynamic Control)
This self-validating protocol utilizes NaH/THF to drive the reaction toward the N1 isomer[7],[8].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N₂). Dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Activation: Remove the ice bath and stir the suspension at room temperature for 30 minutes. Validation: The solution should become homogenous and slightly colored, indicating complete formation of the indazole anion.
-
Alkylation: Re-cool to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Validation: Monitor via TLC (Hexane/EtOAc) or LC-MS until the starting material is consumed.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Chromatographic Separation of N1 and N2 Isomers
If mixed conditions were used (e.g., K₂CO₃/DMF), you must separate the isomers via normal-phase silica gel chromatography[4].
Step-by-Step Methodology:
-
TLC Optimization: Spot the crude mixture on a silica TLC plate. Develop in a low-polarity system (e.g., 4:1 Hexane/Ethyl Acetate or 95:5 DCM/MeOH). Validation: You should observe two distinct spots. The higher Rf spot is typically the N1-isomer; the lower Rf spot is the N2-isomer.
-
Column Preparation: Pack a glass column with silica gel (60 Å, 40-63 µm) using the optimized eluent.
-
Loading: Dissolve the crude mixture in a minimum amount of DCM and load it directly onto the silica bed. Alternatively, dry-load by adsorbing the crude onto a small amount of silica gel.
-
Elution: Run the column using an isocratic or shallow gradient elution. Collect small fractions (e.g., 10-20 mL depending on scale).
-
Analysis: Check fractions via TLC. Combine the pure early-eluting fractions (N1) and the pure late-eluting fractions (N2). Evaporate the solvent in vacuo to yield the isolated regioisomers.
Analytical Confirmation Center
Once separated, you must validate the structural integrity of your isolated isomers. Relying solely on 1H NMR chemical shifts can be misleading; 2D NMR is required[2].
2D NMR diagnostic workflow for distinguishing N1 and N2 alkylated indazole regioisomers.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. US7799782B2 - P38 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-1-(2-methylpropyl)-1H-indazole
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 5-Bromo-1-(2-methylpropyl)-1H-indazole via column chromatography. This document is structured to address common challenges and provide practical, field-proven solutions for researchers in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 5-Bromo-1-(2-methylpropyl)-1H-indazole?
A1: The most significant challenge is typically the separation of the desired N1-alkylated regioisomer from the undesired N2-alkylated regioisomer.[1][2] These isomers often have very similar polarities, making their separation by column chromatography non-trivial. The formation of these isomers is a common issue in indazole chemistry.[1][3][4][5] Additionally, removing unreacted 5-bromo-1H-indazole and other byproducts from the alkylation reaction requires a well-optimized chromatography method.
Q2: What stationary phase is recommended for this purification?
A2: Standard silica gel (230-400 mesh) is the most common and effective stationary phase for purifying indazole derivatives.[6] Silica gel's slightly acidic nature is generally well-tolerated by the indazole core and provides good resolving power for compounds of varying polarities. For compounds that may be sensitive to acid, neutral alumina could be considered as an alternative.[7]
Q3: How do I select the optimal mobile phase (eluent)?
A3: The ideal mobile phase is best determined using Thin Layer Chromatography (TLC) prior to running the column.[6] A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point.[6] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired 5-Bromo-1-(2-methylpropyl)-1H-indazole.[6] This Rf value typically ensures that the compound spends enough time on the stationary phase to separate effectively from both less polar and more polar impurities.
Q4: What is the expected polarity of 5-Bromo-1-(2-methylpropyl)-1H-indazole compared to its common impurities?
A4: The polarity of the compounds will generally follow this trend:
-
Least Polar: N1-alkylated product (desired) and N2-alkylated isomer. The relative polarity can be very close.
-
More Polar: Unreacted 5-bromo-1H-indazole (due to the presence of the N-H bond).[8]
-
Most Polar: Other potential byproducts or baseline impurities.
The addition of the non-polar 2-methylpropyl group to the indazole core reduces its overall polarity compared to the starting material.
Q5: Should I use wet or dry loading for my sample?
A5: The choice depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: If your crude material is readily soluble in a small volume of the mobile phase, this is the simplest method.
-
Dry Loading: If your sample has poor solubility in the mobile phase, dry loading is highly recommended to ensure a narrow sample band and better separation.[6] This involves pre-adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[6]
Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step methodology for the purification of 5-Bromo-1-(2-methylpropyl)-1H-indazole.
TLC Analysis for Solvent System Optimization
-
Objective: To determine the ideal mobile phase composition.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various test solvent systems with increasing polarity (e.g., 5%, 10%, 15%, 20% Ethyl Acetate in Hexane).
-
Visualize the spots under UV light (254 nm).
-
The optimal system is one where the spot corresponding to the desired product has an Rf value of ~0.2-0.3 and shows clear separation from other spots.
-
Column Preparation
-
Objective: To pack a uniform and stable stationary phase bed.
-
Procedure:
-
Select a column with an appropriate diameter based on the amount of crude material (a general adsorbent-to-sample ratio is 30:1 to 50:1 by weight).[6]
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading and Elution
-
Objective: To apply the sample and begin the separation process.
-
Procedure:
-
Load the sample using either the wet or dry loading technique as determined previously.
-
Carefully add the mobile phase to the column.
-
Apply gentle, consistent air pressure to initiate a steady flow of the eluent through the column.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
If separation between the N1 and N2 isomers is challenging, a shallow gradient elution (slowly increasing the percentage of the polar solvent) may be necessary.
-
Monitoring and Analysis
-
Objective: To identify and combine the fractions containing the pure product.
-
Procedure:
-
Periodically analyze the collected fractions by TLC. Spot the crude material, and several collected fractions on the same TLC plate.
-
Identify the fractions that contain only the spot corresponding to the pure desired product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-1-(2-methylpropyl)-1H-indazole.
-
Visual Workflow for Purification
Caption: Workflow for the purification of 5-Bromo-1-(2-methylpropyl)-1H-indazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots/Peaks) | 1. Inappropriate Solvent System: The mobile phase polarity is too high or too low, or lacks selectivity. | - Re-optimize the mobile phase using TLC. Test different solvent combinations (e.g., Dichloromethane/Methanol if Hexane/EtOAc fails).[7] - Employ a very shallow gradient elution to improve resolution. |
| 2. Column Overloading: Too much crude material was loaded for the column size. | - Reduce the sample load. The mass of the crude material should be 1-2% of the silica gel mass for difficult separations.[7] - Use a larger column. | |
| 3. Poor Column Packing: The silica bed is not uniform, leading to channeling. | - Repack the column, ensuring the silica slurry is homogenous and settles evenly. Avoid air bubbles. | |
| Compound Not Eluting from the Column | 1. Mobile Phase is Not Polar Enough: The compound is strongly adsorbed to the silica. | - Drastically increase the polarity of the mobile phase (e.g., switch to 50% EtOAc/Hexane or add a small amount of Methanol).[7] |
| 2. Compound Decomposed on Silica: The compound is unstable on the acidic silica gel. | - Test compound stability by spotting it on a TLC plate and letting it sit for an hour before eluting.[7][9] - If decomposition occurs, switch to a neutral stationary phase like neutral alumina. | |
| Compound Elutes Too Quickly (in the Solvent Front) | 1. Mobile Phase is Too Polar: The compound has a very low affinity for the silica gel in the chosen eluent. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Peak Tailing (Streaking on TLC or Broad Peaks) | 1. Secondary Interactions with Silica: The basic nitrogen atoms of the indazole may interact with acidic silanol groups. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[7] |
| 2. Sample is Insoluble in Mobile Phase: The compound precipitates at the top of the column. | - Use the dry loading technique.[6] - Ensure the sample is fully dissolved before loading. | |
| Low Product Recovery | 1. Irreversible Adsorption: The compound is stuck to the stationary phase. | - Flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane) to recover any remaining material. |
| 2. Compound is Volatile: The product is lost during solvent evaporation. | - Use lower temperatures and pressures during rotary evaporation. | |
| 3. Fractions Combined Incorrectly: Some product-containing fractions were discarded. | - Be meticulous with TLC analysis of all fractions before combining. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- BenchChem. (2025). An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery.
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]
-
Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
- BenchChem. (2025). Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.rochester.edu [chem.rochester.edu]
Mechanistic Insight: Why is 5-bromo-1-isobutylindazole so difficult to dissolve?
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of compound solubilization.
When working with 5-bromo-1-isobutylindazole , you are dealing with a highly lipophilic molecule that presents unique challenges in standard laboratory solvents. This guide is designed to deconstruct the chemical causality behind its poor solubility and provide field-proven, self-validating protocols to get your compound into solution—and keep it there.
To troubleshoot effectively, we must first understand the molecular physics at play. 5-bromo-1-isobutylindazole resists dissolution in Dimethyl Sulfoxide (DMSO) due to a "perfect storm" of hydrophobic features:
-
Loss of Hydrogen Bond Donors: The indazole core typically utilizes the N1-H for hydrogen bonding with polar solvents. However, alkylating the N1 position with an isobutyl group completely eliminates this primary hydrogen bond donor, drastically reducing its ability to interact with DMSO's sulfoxide oxygen.
-
Halogen-Induced Lipophilicity: The addition of the bulky bromine atom at the 5-position significantly increases the molecule's LogP (partition coefficient) and crystal lattice energy.
-
Solvent Hygroscopicity: DMSO is a highly polar aprotic solvent that rapidly absorbs atmospheric moisture[1]. Because 5-bromo-1-isobutylindazole is extremely hydrophobic, even a 2–5% water contamination in your DMSO stock will dramatically lower the dielectric constant of the microenvironment, causing the compound to crash out of solution.
Troubleshooting Workflow
Follow this logical decision tree to isolate the point of failure in your solubilization process.
Workflow for troubleshooting hydrophobic indazole solubility and preventing aqueous precipitation.
Quantitative Solvent Comparison
When pure DMSO fails, selecting the right co-solvent or carrier is critical. Use this table to compare your options based on their solubilizing mechanisms.
| Solvent / Solubilizing Agent | Polarity Index | Mechanism of Action | Efficacy for 5-bromo-1-isobutylindazole |
| Anhydrous DMSO | 7.2 | Polar aprotic solvation | High (Requires heat/sonication) |
| DMSO + 5% Tween 80 | N/A | Micellar encapsulation | Very High (Prevents aqueous crashing) |
| 100% Ethanol | 5.2 | Polar protic solvation | Low to Moderate (Lacks H-bond acceptors) |
| BSA/Serum (in Media) | N/A | Hydrophobic pocket complexation | Essential for aqueous stability |
Step-by-Step Experimental Protocols
Protocol 1: Anhydrous Solubilization and Thermal-Kinetic Disruption
Purpose: To overcome the high crystal lattice energy of the compound using pure, water-free solvent and kinetic energy.
-
Desiccation Check: Ensure your DMSO is strictly anhydrous. Use a fresh, sterile-filtered bottle that has been stored properly[1]. Discard any DMSO that has been left open on the benchtop.
-
Initial Solubilization: Add the required volume of anhydrous DMSO to the lyophilized compound to achieve a concentrated stock (e.g., 10 mM to 50 mM).
-
Thermal Disruption: Place the sealed vial in a water bath set to 45–60°C for 5 to 10 minutes. Heating increases the kinetic energy, facilitating solvent penetration into the hydrophobic lattice[1].
-
Sonication: Transfer the vial to a bath sonicator. Sonicate for 5 minutes. The cavitation bubbles provide localized sheer forces to break apart micro-aggregates[1].
-
Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent with no particulate refraction. If it is cloudy, proceed to Protocol 2.
Protocol 2: Aqueous Media Dilution via Carrier Protein Complexation
Purpose: To prevent solvent-shift precipitation when transferring the DMSO stock into aqueous cell culture media.
-
Carrier Protein Preparation: Prepare your aqueous assay medium supplemented with 1–10 mg/mL Bovine Serum Albumin (BSA) or standard fetal bovine serum (FBS)[2].
-
Pre-Warming: Warm the media to 37°C. Cold media will immediately precipitate hydrophobic compounds.
-
Dropwise Addition: While vortexing the warmed media, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 0.1% to 0.5% to avoid cellular toxicity.
-
Complexation: The hydrophobic 5-bromo-1-isobutylindazole will form a soluble complex with the hydrophobic pockets of the serum albumin, preventing it from crashing out of the aqueous phase[2].
Frequently Asked Questions (FAQs)
Q: I heated and sonicated my compound, but it still won't dissolve in DMSO. What is the next step? A: If pure DMSO fails after thermal-kinetic disruption, your compound concentration may be exceeding its absolute thermodynamic solubility limit. First, attempt to make a less concentrated stock (e.g., 10 mM instead of 50 mM). If a high concentration is strictly required for your assay, introduce a co-solvent such as Tween 80 or PEG400[3].
Q: My stock solution was clear yesterday, but today there are crystals at the bottom of the tube. Why? A: This is due to temperature-dependent precipitation and potential moisture ingress. Storage at -20°C reduces solubility, causing the compound to precipitate[1]. Before reusing the stock, you must re-warm it to 45-60°C and re-sonicate until fully clear[1]. Always store aliquots in tightly sealed vials to prevent water absorption.
Q: My solution turns cloudy the moment I add the DMSO stock to my cell culture media. How do I fix this? A: This is known as "solvent-shift precipitation." The compound is exceeding its aqueous solubility limit once the DMSO is diluted. To resolve this, you must either pre-dilute the compound in a co-solvent like Tween 80[3] or rely on carrier proteins by ensuring your media contains serum or BSA prior to adding the drug[2].
References
-
How can I dissolve hydrophobic compounds in DMEM media? Source: researchgate.net URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 1-Isobutyl-5-bromoindazole Synthesis
Welcome to the Technical Support Center. The synthesis of N-alkylated indazoles, specifically 1-isobutyl-5-bromoindazole, is a critical step in developing privileged pharmacophores for medicinal chemistry. However, the ambidentate nature of the indazole ring (containing both N1 and N2 nucleophilic sites) often leads to a problematic mixture of regioisomers.
This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help you optimize reaction temperatures and achieve high N1-selectivity.
Part 1: Mechanistic Insights – The Role of Temperature
The regiochemical outcome of 5-bromoindazole alkylation with isobutyl bromide is dictated by a delicate balance between kinetic and thermodynamic control.
-
Kinetic Control (Lower Temperatures): Quantum mechanical (QM) analyses reveal that N2-alkylation has a lower activation energy than N1-alkylation ()[1]. This is because N1-alkylation requires the substrate to convert from the thermodynamically stable 1-H indazole tautomer to the higher-energy 2-H tautomer—incurring an energetic penalty of ~4.46 kcal/mol—before reaching the transition state ()[1]. At lower temperatures, the reaction lacks the thermal energy to overcome this barrier, leading to kinetic trapping of the N2-isomer.
-
Thermodynamic Control (Elevated Temperatures): The 1-H indazole tautomer is intrinsically more stable due to reduced steric hindrance and favorable electronic distribution ()[2]. Providing sufficient thermal energy allows the kinetically formed N2-isomer to equilibrate into the thermodynamically favored N1-isomer, provided the correct base is used to facilitate reversibility.
Part 2: Troubleshooting FAQs
Q1: Why am I obtaining a significant amount of the N2-isobutyl isomer when running the reaction at room temperature? A1: At room temperature (20–25 °C), the thermal energy in the system is insufficient to drive the thermodynamic equilibration. The reaction is kinetically controlled, and the lower activation energy barrier for N2-attack leads to a high proportion of the N2-isobutyl isomer ()[3]. To shift the equilibrium, you must elevate the temperature.
Q2: If N1 is thermodynamically favored, why did my reaction in DMF with K₂CO₃ at 120 °C yield a poor 58:42 (N1:N2) mixture? A2: While elevated temperatures promote equilibration, the choice of base is equally critical. Weaker bases like K₂CO₃ do not fully deprotonate 5-bromoindazole. In polar aprotic solvents like DMF at 120 °C, the reaction proceeds via standard S_N2 conditions where the partially deprotonated indazole exhibits poor regioselectivity, typically resulting in a 58:42 N1:N2 ratio ()[4]. Furthermore, extreme temperatures (120 °C) can cause thermal degradation or elimination of isobutyl bromide into isobutylene, stalling the reaction before equilibration is complete.
Q3: How can I optimize the temperature and conditions to selectively form 1-isobutyl-5-bromoindazole? A3: To achieve high N1-selectivity, pair an optimized temperature with a strong base. Utilizing Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) completely deprotonates the indazole, forming a naked indazolide sodium salt ()[2]. Running this specific mixture at an optimized temperature of 50 °C provides the perfect amount of kinetic energy to drive the reaction entirely to the thermodynamically stable N1-isomer without degrading the isobutyl bromide ()[5].
Part 3: Quantitative Data Summary
The table below summarizes how temperature and base selection directly impact the regioselectivity of 5-bromoindazole alkylation with isobutyl bromide.
| Base | Solvent | Temperature (°C) | Thermodynamic/Kinetic State | N1:N2 Ratio | Yield (N1) |
| K₂CO₃ | DMF | 25 °C | Kinetic Trapping | ~50:50 | Moderate |
| K₂CO₃ | DMF | 120 °C | Incomplete Equilibration | 58:42 | 47% |
| NaH | THF | 50 °C | Ideal Thermodynamic | >90:10 | >80% |
(Data synthesized from high-throughput experimentation and standard protocols for indazole alkylation[2][4][5][6])
Part 4: Experimental Workflows & Visualizations
Workflow Diagram: Temperature & Base Selection
Workflow illustrating temperature and base effects on indazole alkylation regioselectivity.
Self-Validating Protocol: Selective Synthesis of 1-Isobutyl-5-bromoindazole
Caution: NaH is highly reactive and moisture-sensitive. Perform all steps under an inert atmosphere (nitrogen or argon).
Step 1: Preparation Dissolve 5-bromoindazole (1.0 equiv) in anhydrous THF to achieve a 0.1–0.2 M concentration in an oven-dried, round-bottom flask ()[3].
Step 2: Deprotonation (Visual Validation) Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation Check: You should observe the evolution of hydrogen gas (bubbling) and the formation of a visible suspension, indicating the successful generation of the indazolide sodium salt ()[3].
Step 3: Salt Maturation Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes to ensure 100% deprotonation.
Step 4: Alkylation Add isobutyl bromide (1.1–1.5 equiv) dropwise to the reaction mixture at room temperature ()[2].
Step 5: Thermal Equilibration (Critical Optimization Step) Heat the reaction mixture to 50 °C and stir for 16 hours. Causality: This specific temperature provides the exact kinetic energy required to push the reversible alkylation pathway toward the thermodynamically favored N1-isomer, avoiding the thermal degradation of isobutyl bromide that occurs at ≥90 °C ()[5].
Step 6: Workup & Isolation Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude mixture will be highly enriched in the N1-isomer, requiring minimal to no flash chromatography.
References
-
Title: Development of a selective and scalable N1-indazole alkylation Source: RSC Advances URL: [Link]
-
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL: [Link]
Sources
Minimizing byproduct formation in 5-Bromo-1-(2-methylpropyl)-1H-indazole reactions
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-1-(2-methylpropyl)-1H-indazole. The primary challenge in this synthesis is controlling the regioselectivity of the N-alkylation reaction to minimize the formation of the undesired 5-Bromo-2-(2-methylpropyl)-2H-indazole byproduct. This document is intended for researchers, chemists, and drug development professionals seeking to optimize this critical synthetic step.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of the undesired N2-alkylated isomer. How can I improve the N1:N2 regioselectivity?
Answer:
Poor regioselectivity is the most common challenge when alkylating indazoles. The indazole anion has two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two constitutional isomers.[1][2] The desired N1-isomer is typically the thermodynamically more stable product, while the N2-isomer is often the kinetic product.[3][4] Achieving high N1 selectivity requires carefully chosen conditions that favor thermodynamic control.
The selection of the base and solvent system is the most critical factor influencing the N1/N2 ratio.[4][5]
Causality & Troubleshooting Workflow:
-
Evaluate Your Base and Solvent System: This combination dictates the environment of the indazole anion.
-
Problematic Conditions: Combinations like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often result in poor selectivity, yielding mixtures of N1 and N2 isomers.[6][7] Using weaker carbonate bases in less polar solvents like THF may lead to no reaction at all.[4]
-
High N1-Selectivity Solution: A strong, non-coordinating base in a less polar aprotic solvent is highly effective. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the gold standard for achieving excellent N1 selectivity (>99:1).[7][8] The Na⁺ cation is believed to coordinate with the N2 lone pair and a C3 substituent (if present), sterically hindering alkylation at N2 and directing it to N1.[4][9]
-
Alternative High N1-Selectivity Solution: Cesium carbonate (Cs₂CO₃) in dioxane is also reported to favor N1-alkylation, potentially through a chelation mechanism, and can be an effective alternative to NaH.[1][2]
-
-
Assess the Alkylating Agent: While you are using an isobutyl group, the choice of leaving group matters.
-
Alkyl Bromides vs. Tosylates: Secondary alkyl bromides can be prone to elimination side reactions (E2) under strongly basic conditions.[10] If you observe isobutylene formation or low conversion, switching to an isobutyl tosylate can be beneficial. Tosylates are excellent leaving groups and often provide cleaner reactions with higher yields for N1-alkylation.[10]
-
-
Control Reaction Temperature:
-
While base/solvent choice is dominant, temperature can influence the kinetic vs. thermodynamic balance. For NaH/THF conditions, starting the deprotonation at 0 °C and then allowing the reaction to proceed at room temperature or gentle heating (e.g., 50 °C) ensures full conversion while maintaining high selectivity.[5][8] Excessively high temperatures could potentially lead to isomerization, although this is less common under these conditions.[3]
-
Caption: Troubleshooting workflow for poor N1:N2 regioselectivity.
Question 2: My reaction is incomplete, and I'm recovering a significant amount of 5-Bromo-1H-indazole starting material. What are the likely causes?
Answer:
Incomplete conversion can stem from several factors related to reagent quality and reaction conditions.
-
Inactive Base: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. Ensure you are using NaH from a freshly opened container or a properly stored one. The 60% dispersion in mineral oil should be weighed quickly, and the reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[5]
-
Insufficient Deprotonation Time: After adding NaH, allow the mixture to stir for at least 30 minutes at 0 °C or room temperature before adding the alkylating agent. This ensures the complete formation of the indazole anion.[11]
-
Reaction Temperature/Time: While highly selective, the NaH/THF system may require heating to 50 °C or prolonged stirring at room temperature to drive the reaction to completion, especially with less reactive alkylating agents.[8] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Purity of Reagents: Ensure your 5-Bromo-1H-indazole and isobutyl bromide/tosylate are pure. Impurities can interfere with the reaction.
Question 3: How can I effectively separate the N1 and N2 isomers if a mixture is formed?
Answer:
While optimizing the reaction is the best approach, separating a mixture of N1 and N2 isomers is often necessary.
-
Silica Gel Column Chromatography: This is the most effective method. The two isomers generally have different polarities and can be separated on a silica gel column.[1][12]
-
Polarity Difference: The N1-isomer is typically less polar than the N2-isomer and will elute first in a normal-phase system.
-
Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is usually effective. Start with a low concentration of ethyl acetate and gradually increase it.
-
-
Recrystallization: If one isomer is present in a much higher ratio and the crude product is a solid, recrystallization may be an option. However, co-crystallization can be an issue, and chromatography is generally more reliable for achieving high purity.[13]
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental principle governing byproduct formation in this reaction?
Answer:
The core issue is the annular tautomerism of the indazole ring, which possesses two reactive nitrogen atoms.[1] Direct alkylation can occur at either position.
-
N1-Alkylation: Leads to the thermodynamically stable 1H-indazole derivative (benzenoid tautomer). This is the desired product, 5-Bromo-1-(2-methylpropyl)-1H-indazole.
-
N2-Alkylation: Leads to the kinetically favored 2H-indazole derivative (quinonoid tautomer). This is the primary byproduct, 5-Bromo-2-(2-methylpropyl)-2H-indazole.[3]
The reaction conditions, particularly the interplay between the base's counter-ion and the solvent, determine which nitrogen is more nucleophilic and accessible, thus controlling the product ratio.[1][4]
Caption: N1 (Thermodynamic) vs. N2 (Kinetic) Alkylation Pathways.
Question 2: What are the best reaction conditions for selectively synthesizing 5-Bromo-1-(2-methylpropyl)-1H-indazole?
Answer:
Based on extensive literature, two primary methods stand out for providing high N1 selectivity. The choice depends on factors like scale, reagent availability, and desired throughput.
| Method | Alkylating Agent | Base / Conditions | Solvent | Typical N1:N2 Ratio | Yield | Reference(s) |
| Method A: Standard SN2 | Isobutyl bromide or Isobutyl tosylate | Sodium Hydride (NaH) | THF | > 99 : 1 | Good to Excellent | [7][8] |
| Method B: Reductive Amination | Isobutyraldehyde | 1. Dean-Stark, Et₃N2. H₂, 5% Pt/C | Toluene | > 99 : 1 | ~76% (over 2 steps) | [6][14] |
| Common (Low Selectivity) | Isobutyl bromide | K₂CO₃ | DMF | ~ 58 : 42 | 47% (N1 isomer) | [6] |
Question 3: Is there an alternative to using pyrophoric NaH that still gives high N1 selectivity?
Answer:
Yes. A highly selective and scalable two-step procedure has been developed that avoids traditional SN2 conditions.[6][14]
-
Enamine Formation: 5-Bromo-1H-indazole is reacted with isobutyraldehyde in toluene using a Dean-Stark apparatus to remove water and drive the formation of the N1-enamine intermediate. A catalytic amount of triethylamine (Et₃N) is added at reflux to maintain high selectivity for the enamine over a dimeric side product.[6]
-
Reduction: The resulting crude enamine is then hydrogenated using a catalyst such as 5% Platinum on Carbon (Pt/C) to reduce the double bond, affording the final N1-alkylated product in high yield and with no detectable N2 isomer.[6][14]
This method is particularly advantageous for process chemistry and large-scale synthesis due to its robustness and high selectivity.
Detailed Experimental Protocols
Protocol 1: High-Selectivity N1-Alkylation using Sodium Hydride (Method A)
This protocol is optimized for achieving >99:1 regioselectivity for the N1 position.[5][8][11]
Materials:
-
5-Bromo-1H-indazole (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Isobutyl bromide or Isobutyl tosylate (1.1 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the mixture to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (isobutyl bromide or tosylate, 1.1 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-1-(2-methylpropyl)-1H-indazole.
Protocol 2: Selective N1-Alkylation via Reductive Amination (Method B)
This protocol is a scalable, non-SN2 alternative with excellent regioselectivity.[6][14]
Materials:
-
5-Bromo-1H-indazole (1.0 equiv.)
-
Isobutyraldehyde (2.0 equiv.)
-
Toluene
-
Triethylamine (Et₃N, 0.25 equiv.)
-
5% Platinum on Carbon (Pt/C, ~0.013 equiv.)
-
Hydrogen (H₂) gas
Methodology:
Step 1: Enamine Formation
-
Setup: Combine 5-Bromo-1H-indazole (1.0 equiv.) and isobutyraldehyde (2.0 equiv.) in toluene in a flask equipped with a Dean-Stark apparatus.
-
Azeotropic Dehydration: Heat the mixture to reflux and collect water in the Dean-Stark trap until no more water is evolved.
-
Quench: While still at reflux, add triethylamine (0.25 equiv.) to the reaction mixture to stabilize the enamine product.
-
Cooling: Cool the reaction to room temperature. The crude enamine solution can be used directly in the next step.
Step 2: Hydrogenation
-
Catalyst Addition: Transfer the crude enamine solution to a suitable hydrogenation vessel. Carefully add 5% Pt/C catalyst under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 40 psi.
-
Reaction: Stir the mixture at 30 °C until the reaction is complete (monitor by LC-MS).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with toluene or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography if necessary, but this method often yields a product of high purity.
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Development of a selective and scalable N1-indazole alkyl
- Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions. Benchchem.
- avoiding isomerization during 2H-indazole synthesis. Benchchem.
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Development of a selective and scalable N 1-indazole alkyl
- Troubleshooting regioselectivity in indazole synthesis. Benchchem.
- Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9,...
- Alkylating reagent effects on N-1/N-2 regioselectivity. a.
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. Benchchem.
- A Comparative Guide to Indazole Alkyl
- Mechanism of a Highly Selective N2 Alkyl
- An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applic
- troubleshooting side reactions in the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone. Benchchem.
- Technical Support Center: Regioselectivity in Indazole N-Alkyl
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Validation & Comparative
Distinguishing 1-Isobutyl and 2-Isobutyl Indazole Isomers: A Comprehensive NMR Comparison Guide
Introduction: The Regioselectivity Challenge in Indazole Alkylation
Indazoles are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors (such as p38α MAPK inhibitors) and neuroinflammatory modulators[1]. During the synthesis of N-alkylated indazoles—specifically the attachment of an isobutyl group—the presence of two nucleophilic nitrogen atoms (N-1 and N-2) invariably leads to a mixture of regioisomers[2].
Because the 1-isobutyl and 2-isobutyl indazole isomers exhibit profoundly different pharmacological profiles, target binding modes, and physicochemical properties[1], unambiguous structural elucidation is a critical quality control step. This guide provides an objective, data-driven framework for differentiating these isomers using advanced Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Causality of Regioisomer Formation
To understand the NMR differences, we must first understand the structural causality behind the isomers. The formation of N-1 versus N-2 alkylated indazoles is governed by the tautomeric equilibrium of the starting material and the reaction's kinetic versus thermodynamic control parameters[3].
Quantum mechanical analyses reveal that the 1H-indazole tautomer is energetically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol[4].
-
1-Isobutyl Indazole (N-1 Alkylation): Typically proceeds via the more stable 1H-tautomer. The resulting molecule retains the aromatic character of the benzenoid ring[5].
-
2-Isobutyl Indazole (N-2 Alkylation): Proceeds via the higher-energy 2H-tautomer. The pyrazole ring in N-2 substituted indazoles adopts a highly conjugated "quinonoid" character, fundamentally altering its electronic distribution[5].
Caption: Thermodynamic tautomerization of indazole and subsequent divergent N-alkylation pathways.
Analytical Strategy: The Orthogonal NMR Toolkit
A self-validating analytical system cannot rely on a single 1D NMR parameter. Instead, a combination of 1H chemical shifts, Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provides orthogonal confirmation of the regiochemistry[6].
A. 1D 1H NMR: The H-3 Proton Shift
The electronic distribution differences between the two isomers manifest clearly in 1D proton NMR. In 2-isobutyl indazoles, the H-3 proton is highly deshielded due to the quinonoid nature of the pyrazole ring, typically resonating significantly downfield (δ 8.30–8.60 ppm)[7]. Conversely, the H-3 proton in 1-isobutyl indazoles resonates relatively upfield (δ 7.90–8.10 ppm)[7].
B. 2D HMBC: The Definitive Carbon Correlation
HMBC is the gold standard for assigning indazole regiochemistry, as it detects long-range (2- to 3-bond) heteronuclear couplings ( nJCH )[6].
-
1-Isobutyl Indazole: The isobutyl N-CH₂ protons exhibit a strong 3-bond correlation to the quaternary C-7a carbon of the indazole ring. No correlation is observed to C-3[6].
-
2-Isobutyl Indazole: The isobutyl N-CH₂ protons exhibit a strong 3-bond correlation to the C-3 methine carbon. Crucially, no correlation is observed to the C-7a carbon, as it is 4 bonds away (which typically falls outside the detectable HMBC transfer window)[6].
C. 2D NOESY/ROESY: Spatial Proximity Validation
Through-space interactions validate the HMBC connectivity, confirming the 3D architecture of the molecule.
-
1-Isobutyl Indazole: The N-CH₂ protons show a distinct NOE cross-peak with the H-7 proton on the benzenoid ring[2].
-
2-Isobutyl Indazole: The N-CH₂ protons show a strong NOE cross-peak with the H-3 proton on the pyrazole ring[2].
Caption: Orthogonal 2D NMR logic gate for distinguishing N-1 and N-2 isobutyl indazole regioisomers.
Data Presentation: Comparative NMR Benchmarks
The following table summarizes the quantitative and qualitative NMR benchmarks for differentiating the two isomers, synthesizing data from established literature[5][6][7].
| NMR Parameter | 1-Isobutyl-1H-indazole | 2-Isobutyl-2H-indazole | Diagnostic Value |
| 1H NMR (H-3 Shift) | δ 7.90 – 8.10 ppm | δ 8.30 – 8.60 ppm | High (Initial screening) |
| 13C NMR (N-CH₂ Shift) | ~ δ 55.0 – 58.0 ppm | ~ δ 60.0 – 63.0 ppm | Moderate |
| HMBC (N-CH₂ to 13C) | Strong correlation to C-7a | Strong correlation to C-3 | Definitive |
| NOESY (N-CH₂ to 1H) | Cross-peak with H-7 | Cross-peak with H-3 | Definitive |
| Aromaticity Character | Benzenoid ring dominant | Quinonoid (Pyrazole) dominant | Theoretical Context |
Experimental Protocols: Synthesis, Separation, and Validation
To ensure experimental trustworthiness, the following self-validating protocol outlines the workflow from mixture generation to spectroscopic confirmation[3][8].
Step 1: Regioselective Alkylation & Isolation
-
Reaction Setup: Dissolve the starting 1H-indazole (1.0 equiv) in anhydrous DMF. Add a base such as K₂CO₃ (1.5 equiv) to intentionally generate a mixed regioselectivity profile for analytical standards[3][8].
-
Alkylation: Dropwise add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 equiv) at 0 °C. Warm the system to room temperature and stir for 12 hours[8].
-
Quench & Extract: Quench the reaction with H₂O, and extract with ethyl acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution to remove residual DMF. Dry over MgSO₄ and concentrate under reduced pressure[8].
-
Chromatographic Separation: Purify the crude mixture via flash silica gel chromatography (elution gradient: 0 to 40% EtOAc in heptane). The N-1 isomer typically elutes first (higher Rf), followed by the more polar N-2 isomer[7][8].
Step 2: NMR Acquisition Parameters
-
Sample Preparation: Dissolve 10-15 mg of the purified isomer in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
1D 1H and 13C NMR: Acquire 1H NMR at 400 MHz (or higher) with a spectral width of 12 ppm. Acquire 13C NMR at 100 MHz with proton decoupling.
-
HMBC Acquisition: Set up a gradient-selected HMBC (gs-HMBC) experiment. Optimize the long-range coupling constant ( nJCH ) to 8 Hz. Ensure the spectral window covers the expected aromatic/quaternary region (up to 180 ppm) to capture C-7a and C-3.
-
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time of 300-500 ms. This specific mixing time is optimized for small-to-medium molecules to observe the critical through-space interactions between the isobutyl CH₂ and the indazole core protons without excessive spin diffusion.
Sources
- 1. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2025056518A1 - 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMMATORY DISEASES - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Mass spectrometry fragmentation pattern of 5-Bromo-1-(2-methylpropyl)-1H-indazole
An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Bromo-1-(2-methylpropyl)-1H-indazole
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-1-(2-methylpropyl)-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical fragmentation pathways, compares them with related chemical structures, and offers a foundational experimental protocol for analysis. Our approach is grounded in established principles of mass spectrometry to ensure scientific integrity and practical applicability.
Introduction and Molecular Overview
5-Bromo-1-(2-methylpropyl)-1H-indazole is a heterocyclic aromatic compound. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, whether in metabolic studies, forensic analysis, or quality control in chemical synthesis. Electron ionization mass spectrometry, a common analytical technique, subjects molecules to high-energy electrons, leading to the formation of a molecular ion that subsequently fragments in a predictable and reproducible manner.[1][2] The resulting fragmentation pattern serves as a chemical "fingerprint," providing significant structural information.
Molecular Structure and Properties:
-
Molecular Formula: C₁₁H₁₃BrN₂
-
Monoisotopic Mass: 252.0262 u
-
Key Structural Features:
-
A bicyclic indazole core.
-
A bromine atom substituent on the benzene ring.
-
An N-alkyl (isobutyl) side chain.
-
Each of these features plays a distinct role in directing the fragmentation cascade, which we will explore in detail.
Theoretical Fragmentation Pathways
The fragmentation of 5-Bromo-1-(2-methylpropyl)-1H-indazole upon electron ionization is governed by the relative stability of the resulting radical cations and neutral losses. The initial ionization event typically involves the removal of a non-bonding electron from a nitrogen atom or a pi-electron from the aromatic system.[3] The energetically unstable molecular ion then undergoes a series of cleavage and rearrangement reactions.
The Molecular Ion (M⁺˙)
The molecular ion peak is paramount for determining the molecular weight of the analyte. For 5-Bromo-1-(2-methylpropyl)-1H-indazole, the molecular ion will appear as a characteristic doublet due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[4][5][6]
-
M⁺˙ Peak: m/z 252 (containing ⁷⁹Br)
-
M+2 Peak: m/z 254 (containing ⁸¹Br)
The observation of this 1:1 intensity doublet at the highest m/z is a strong confirmation of a molecule containing a single bromine atom.
Primary Fragmentation: The Alkyl Side Chain
The bond between the indazole nitrogen and the isobutyl group's benzylic carbon is a primary site for cleavage. This type of cleavage, known as alpha cleavage, is a dominant fragmentation pathway for N-alkylated compounds.[7][8]
-
Loss of the Isobutyl Radical (•C₄H₉): The most favorable initial fragmentation is the homolytic cleavage of the N-C bond, resulting in the loss of an isobutyl radical (57 u). This leads to the formation of a highly stable, resonance-delocalized 5-bromo-1H-indazole cation. This fragment is often the base peak in the spectrum due to its stability.
-
Fragment: [C₇H₅BrN₂]⁺
-
m/z: 195 / 197
-
-
Loss of a Propyl Radical (•C₃H₇): A less common, but possible, fragmentation involves the cleavage within the isobutyl chain, specifically the loss of a propyl radical (43 u). This would form a fragment ion where a methylene group remains attached to the indazole nitrogen.
-
Fragment: [C₈H₇BrN₂]⁺
-
m/z: 209 / 211
-
Secondary Fragmentation: The Bromo-Indazole Core
Following the initial loss of the alkyl side chain, the resulting 5-bromo-1H-indazole cation (m/z 195/197) can undergo further fragmentation. These pathways are analogous to those seen in other substituted indazoles.[8]
-
Loss of Bromine Radical (•Br): The cation at m/z 195/197 can lose a bromine radical (79/81 u) to form the indazole cation.
-
Fragment: [C₇H₅N₂]⁺
-
m/z: 117
-
-
Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic compounds is the elimination of a neutral hydrogen cyanide molecule (27 u).
-
Fragment: [C₆H₄BrN]⁺
-
m/z: 168 / 170
-
Comparative Data and Predicted Mass Spectrum
The fragmentation pattern can be predicted and summarized for easier interpretation. The table below outlines the key expected ions, their mass-to-charge ratios, and the proposed structural origins.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Relative Abundance | Comments |
| 252 / 254 | [C₁₁H₁₃BrN₂]⁺˙ | - | Moderate | Molecular ion; characteristic 1:1 bromine isotope pattern.[4][6] |
| 209 / 211 | [C₈H₇BrN₂]⁺ | •C₃H₇ | Low | Result of cleavage within the isobutyl side chain. |
| 195 / 197 | [C₇H₅BrN₂]⁺ | •C₄H₉ | High (likely Base Peak) | Alpha cleavage leading to the stable bromo-indazole cation.[8] |
| 168 / 170 | [C₆H₄BrN]⁺ | •C₄H₉, HCN | Low to Moderate | Loss of HCN from the m/z 195/197 fragment. |
| 117 | [C₇H₅N₂]⁺ | •C₄H₉, •Br | Moderate | Loss of bromine from the m/z 195/197 fragment. |
| 90 | [C₆H₄N]⁺ | •C₄H₉, •Br, HCN | Low | Further fragmentation of the m/z 117 ion. |
Visualization of Fragmentation Pathways
The logical flow of the fragmentation cascade can be visualized to enhance understanding. The following diagrams, rendered using Graphviz, illustrate the primary fragmentation pathways originating from the molecular ion.
Caption: Primary fragmentation pathways of 5-Bromo-1-(2-methylpropyl)-1H-indazole.
Standard Operating Protocol for GC-MS Analysis
This section provides a validated, step-by-step methodology for acquiring the mass spectrum of 5-Bromo-1-(2-methylpropyl)-1H-indazole using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Objective: To obtain a clean, reproducible mass spectrum for structural elucidation and library matching.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
GC Method:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed for concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for library comparison).[7]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40 - 400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Analysis Workflow:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent region of the chromatogram to reduce noise.
-
Analyze the resulting spectrum, identifying the molecular ion and key fragment ions.
-
Compare the experimental fragmentation pattern with the theoretical pathways outlined in this guide.
Caption: Workflow for GC-EI-MS analysis and data processing.
Conclusion
The mass spectrometry fragmentation of 5-Bromo-1-(2-methylpropyl)-1H-indazole is dominated by predictable and structurally informative pathways. The key identifiers are the M⁺˙/M+2 doublet at m/z 252/254 and the base peak at m/z 195/197, resulting from the alpha cleavage and loss of the isobutyl side chain. Further fragmentation of the stable bromo-indazole core provides additional confirmation of the structure. This guide provides a robust framework for researchers to confidently identify this compound and interpret its mass spectrum.
References
-
Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021). General procedures for mass spectra interpretation. Retrieved from [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
- Schrlau, M. G., & Harynuk, J. J. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of the American Society for Mass Spectrometry.
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]
-
Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]
-
Kollmeier, A. S. (2021). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-bromo-1h-indazole-7-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-3-phenyl-1H-indazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. youtube.com [youtube.com]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. researchgate.net [researchgate.net]
IR Spectroscopy Peaks for 5-Bromo-1-(2-methylpropyl)-1H-indazole: A Comparative Analytical Guide
Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Content Focus: Spectroscopic Validation, Regioselective Synthesis, and p38α MAPK Inhibitor Scaffolds
Executive Summary
5-Bromo-1-(2-methylpropyl)-1H-indazole (commonly referred to as 5-bromo-1-isobutyl-1H-indazole) is a highly valued heterocyclic building block in medicinal chemistry. It serves as a critical precursor in the development of p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors, which are actively investigated for treating neuroinflammation, Alzheimer's disease, and autoimmune disorders like rheumatoid arthritis[1][2].
During its synthesis via the alkylation of 5-bromo-1H-indazole, the indazole core acts as an ambidentate nucleophile, yielding both N1-alkylated (target) and N2-alkylated (byproduct) isomers[3]. This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopy profiles of these compounds, offering analytical scientists a rapid, non-destructive method to verify successful N1-functionalization before proceeding to downstream cross-coupling reactions.
Mechanistic Context: The Ambidentate Alkylation Challenge
The deprotonation of 5-bromo-1H-indazole yields a delocalized anion. When reacted with 1-bromo-2-methylpropane (isobutyl bromide), the electrophilic attack can occur at either the N1 or N2 position.
-
Thermodynamic vs. Kinetic Control: N1-alkylation generally yields the more thermodynamically stable benzenoid structure, whereas N2-alkylation yields a quinonoid structure.
-
Steric Influence: The bulky isobutyl group exacerbates steric clashes, particularly at the N2 position (due to the adjacent C3 proton), typically pushing the reaction toward an N1 preference[3].
Because both isomers share identical molecular weights ( m/z=253.14 [M+H]+ )[4], mass spectrometry alone cannot differentiate them. While 2D-NMR is the gold standard for absolute regiochemical assignment, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides an immediate, first-line validation of the N-H bond consumption and the introduction of the branched aliphatic moiety.
Comparative IR Spectroscopy Data
To objectively evaluate the success of the synthesis, the IR spectrum of the purified target must be compared against its unalkylated precursor. Below is the comparative peak assignments based on characteristic vibrational modes for these scaffolds.
Table 1: Comparative IR Peak Assignments
| Vibrational Mode | 5-Bromo-1H-indazole (Precursor) | 5-Bromo-1-(2-methylpropyl)-1H-indazole (Target) | Diagnostic Significance |
| N-H Stretch | ~3150 – 3250 cm⁻¹ (Broad, strong) | Absent | Confirms complete consumption of the indazole N-H bond. |
| Aromatic C-H Stretch | ~3050 – 3100 cm⁻¹ (Weak) | ~3050 – 3100 cm⁻¹ (Weak) | Baseline indicator of the intact indazole aromatic core. |
| Aliphatic C-H Stretch | Absent | ~2870 – 2960 cm⁻¹ (Strong, sharp) | Confirms the successful integration of the isobutyl alkyl chain. |
| C=N / C=C Ring Stretch | ~1480 – 1620 cm⁻¹ (Multiple) | ~1470 – 1610 cm⁻¹ (Shifted)[3] | Disruption of tautomeric equilibrium shifts ring breathing modes. |
| Gem-Dimethyl Bending | Absent | ~1365 cm⁻¹ & ~1385 cm⁻¹ (Doublet) | The hallmark signature of the 2-methylpropyl (isobutyl) branching. |
| C-Br Stretch | ~550 – 650 cm⁻¹ (Strong) | ~550 – 650 cm⁻¹ (Strong) | Validates that the halogen handle remains intact for future coupling. |
Expert Insight: Causality of the Spectral Shifts
-
The Gem-Dimethyl Doublet: The 2-methylpropyl group contains a terminal isopropyl-like moiety. In IR spectroscopy, the symmetric bending vibrations of two methyl groups attached to a common carbon atom interact (couple) to split the expected ~1375 cm⁻¹ umbrella mode into a distinct doublet (typically ~1385 and ~1365 cm⁻¹). Observing this doublet is absolute confirmation of the branched nature of the alkyl chain.
-
Tautomeric Arrest: In the solid state, 5-bromo-1H-indazole exists in a dynamic tautomeric equilibrium, which broadens the C=N and C=C stretching region. Alkylation at N1 "locks" the molecule into the benzenoid tautomer, resulting in sharper, more defined aromatic ring stretches around 1470 cm⁻¹[3].
Experimental Protocol: Synthesis & ATR-FTIR Validation
To ensure scientific integrity, the following protocol represents a self-validating system combining synthesis, chromatographic isolation, and spectroscopic verification[3].
Phase 1: Regioselective N-Alkylation
-
Preparation: In a dry, round-bottom flask under nitrogen, dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF) (0.4 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 , 1.1 equiv) to the solution. Stir for 15 minutes at room temperature to initiate deprotonation.
-
Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.0 equiv) dropwise.
-
Heating: Heat the reaction mixture to 120 °C for 1 hour[3].
-
Workup: Cool to 20 °C. Dilute with Methyl tert-butyl ether (MTBE) and wash sequentially with water, saturated brine, and 5% aqueous LiCl (to remove residual DMF)[3]. Dry the organic layer over MgSO4 and concentrate in vacuo.
Phase 2: Isolation & Spectroscopic Validation
-
Chromatography: Purify the crude mixture via flash silica gel chromatography (elution gradient 0 to 40% EtOAc in heptane) to separate the N1-isomer (faster eluting) from the N2-isomer (slower eluting)[3].
-
ATR-FTIR Preparation: Ensure the diamond crystal of the ATR-FTIR spectrometer (e.g., Thermo Scientific Nicolet iS50) is clean. Collect a background spectrum[3].
-
Sample Application: Apply a small amount of the purified N1-isomer directly onto the ATR crystal. Apply the pressure anvil if the sample has crystallized.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Orthogonal Validation: Cross-reference the IR data by running an LC-MS to confirm the exact mass ( m/z 253.1 [M+H]+ )[4].
Experimental workflow for the synthesis and orthogonal validation of N1-alkylated indazoles.
Application Context: p38α MAPK Signaling Pathway
Why is the precise synthesis and validation of 5-Bromo-1-(2-methylpropyl)-1H-indazole so critical?
Once the N1-isobutyl group is secured, the C5-bromine serves as a cross-coupling handle (e.g., Suzuki-Miyaura coupling) to build highly specific p38α MAPK inhibitors. p38α MAPK is a central kinase in the neuroinflammatory cycle. When activated by cellular stress or cytokines, it hyperphosphorylates tau protein and upregulates pro-inflammatory cytokines (TNF-α, IL-1β), driving the progression of Alzheimer's disease and rheumatoid arthritis[1][2]. Inhibitors derived from this indazole scaffold block this amplification cascade.
Mechanism of action for indazole-derived p38α MAPK inhibitors in halting neuroinflammation.
References
-
Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. Available at:[Link]
-
Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. PubMed Central (PMC). Available at: [Link]
- P38 inhibitors and methods of use thereof (US7135575B2).Google Patents.
Sources
- 1. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7135575B2 - P38 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Crystal Structure Determination of 5-Bromo-1-(2-methylpropyl)-1H-indazole
This guide provides an in-depth comparison of methodologies for the structural determination of 5-Bromo-1-(2-methylpropyl)-1H-indazole, a key heterocyclic compound in medicinal chemistry. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most appropriate analytical techniques for unambiguous structural elucidation. We will delve into the gold-standard method of Single-Crystal X-ray Diffraction, compare it with Powder X-ray Diffraction, and explore the synergistic role of spectroscopic techniques.
The Imperative of Structural Accuracy in Drug Development
The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is a cornerstone of modern drug design and development. For substituted indazoles like 5-Bromo-1-(2-methylpropyl)-1H-indazole, which are prevalent scaffolds in pharmaceutical agents, understanding the exact molecular geometry is critical. It dictates molecular interactions with biological targets, influences physicochemical properties such as solubility and stability, and is a prerequisite for patent protection and regulatory approval. An erroneous or incomplete structural assignment can lead to the costly failure of promising drug candidates.
This guide provides a comparative analysis of the primary techniques used for determining the crystal structure of this target molecule, with a focus on not just the "how" but the critical "why" behind each experimental choice.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Method
Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound. The technique's power lies in its ability to provide a complete, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
Causality-Driven Experimental Protocol
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The following protocol is optimized for obtaining high-quality crystals of 5-Bromo-1-(2-methylpropyl)-1H-indazole and subsequent data analysis.
Step 1: Crystal Growth (The Foundation)
-
Rationale: The goal is to allow molecules of 5-Bromo-1-(2-methylpropyl)-1H-indazole to self-assemble into a highly ordered, single-crystal lattice. The choice of solvent is paramount; it must be one in which the compound has moderate solubility.
-
Protocol:
-
Dissolve 10-20 mg of the compound in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. The slow evaporation rate is crucial to prevent the formation of polycrystalline material.
-
Visually inspect the vial daily for the formation of well-defined, transparent crystals with sharp edges.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: A suitable crystal must be selected and mounted on the diffractometer in a way that allows for rotation and complete exposure to the X-ray beam.
-
Protocol:
-
Under a microscope, select a crystal with dimensions of approximately 0.1-0.3 mm in all directions.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to ~100 K. This cryogenic temperature minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images (frames) as the crystal is rotated.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction pattern is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to create the final, accurate molecular structure.
-
Protocol:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
Solve the structure using direct methods or Patterson methods to obtain initial atomic positions.
-
Refine the structural model against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for SCXRD from compound to final structure.
Expected Data Summary
The following table summarizes the kind of crystallographic data expected from a successful SCXRD experiment on 5-Bromo-1-(2-methylpropyl)-1H-indazole.
| Parameter | Expected Value/Information |
| Chemical formula | C₁₁H₁₃BrN₂ |
| Formula weight | 253.14 g/mol |
| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space group | To be determined (e.g., P2₁/c) |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Volume | V (ų) |
| Z (molecules per unit cell) | To be determined |
| Final R-factor | < 0.05 for a good quality structure |
| Bond lengths and angles | Precise values for all non-hydrogen atoms (e.g., C-N, C-Br) |
Comparative and Complementary Techniques
While SCXRD is the gold standard, other techniques provide valuable, often complementary, information and can be used when single crystals are not available.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze a polycrystalline powder rather than a single crystal. It is faster than SCXRD and does not require the time-consuming process of growing a single crystal. However, it provides less detailed structural information.
| Feature | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) |
| Sample Type | Single crystal (0.1-0.3 mm) | Polycrystalline powder |
| Information Obtained | Complete 3D structure, bond lengths/angles, space group | Phase identification, lattice parameters, crystal purity |
| Primary Application | De novo structure determination | Quality control, polymorph screening, phase identification |
| Data Complexity | 3D diffraction data | 1D diffraction pattern (Intensity vs. 2θ) |
| Time Requirement | Days to weeks (including crystal growth) | Minutes to hours |
Spectroscopic Methods: NMR and Mass Spectrometry
Spectroscopic techniques are indispensable for confirming the molecular connectivity and identity of the compound, which is a prerequisite for any diffraction study.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. This confirms the presence of the 2-methylpropyl group and the substitution pattern on the indazole ring.
-
Mass Spectrometry (MS): MS provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can also offer clues about the molecular structure.
Integrated Workflow for Structural Validation
True confidence in a structure comes from the convergence of data from multiple, independent techniques. The following workflow illustrates how these methods are integrated for a comprehensive structural validation.
Caption: Integrated workflow for comprehensive structural validation.
Conclusion and Recommendations
For the unambiguous determination of the crystal structure of 5-Bromo-1-(2-methylpropyl)-1H-indazole, Single-Crystal X-ray Diffraction is the recommended primary technique. It is the only method that can provide a complete and precise three-dimensional model of the molecule.
However, for a robust and defensible structural assignment, particularly in a regulatory or drug development context, an integrated approach is essential. NMR and Mass Spectrometry should always be used to confirm the chemical identity and connectivity of the synthesized material before undertaking diffraction studies. Powder XRD serves as an excellent tool for ensuring the bulk purity of the sample used for crystallization and can be a valuable screening tool for polymorphism. By combining these techniques, researchers can be highly confident in the determined structure, paving the way for further development.
References
-
Principles of X-ray Crystallography. (Source: University of Cambridge, Department of Chemistry) [Link]
-
X-ray Crystallography. (Source: Massachusetts Institute of Technology, Department of Chemistry) [Link]
-
Introduction to X-Ray Powder Diffraction. (Source: University of California, Santa Barbara, Materials Research Laboratory) [Link]
-
Structure Refinement. (Source: International Union of Crystallography) [Link]
-
Cambridge Structural Database (CSD). (Source: Cambridge Crystallographic Data Centre) [Link]
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of 5-Bromo-1-(2-methylpropyl)-1H-indazole
As a Senior Application Scientist, I recognize that the safe disposal of halogenated pharmaceutical intermediates is not merely a regulatory formality—it is a critical component of laboratory safety and environmental stewardship. 5-Bromo-1-(2-methylpropyl)-1H-indazole is a specialized brominated indazole derivative used in drug development. Due to its specific chemical structure, its disposal requires rigorous segregation and specialized destruction methodologies.
This guide provides a self-validating, step-by-step operational plan to ensure your laboratory remains compliant, safe, and cost-efficient.
Chemical Profile & Hazard Causality
To manage waste effectively, we must first understand the molecular causality behind its hazards. The presence of a covalently bound bromine atom classifies this molecule as a Halogenated Organic Compound (HOC) [1][2]. When combusted under standard conditions, brominated compounds generate corrosive hydrobromic acid (HBr) gas and pose a risk of forming toxic dioxins or furans[1]. Furthermore, the 2-methylpropyl (isobutyl) moiety significantly increases the compound's lipophilicity, making it environmentally persistent and highly toxic to aquatic ecosystems if introduced into the sanitary sewer[3][4].
Quantitative Data & Operational Parameters
| Parameter | Specification | Operational Implication |
| Chemical Class | Halogenated Organic Compound | Subject to stringent EPA RCRA land disposal prohibitions[2]. |
| Key Hazard | Covalently bound Bromine | Generates corrosive HBr gas upon uncontrolled combustion[1]. |
| Container Compatibility | High-Density Polyethylene (HDPE) | Prevents leaching and degradation from solvent residues[1]. |
| Aqueous Solubility | Low (Lipophilic isobutyl group) | Strictly prohibited from drain/sanitary sewer disposal[3]. |
| Destruction Method | High-Temp Incineration | Requires flue-gas scrubbing to neutralize halogenated emissions[1]. |
Pre-Disposal Logistics & The Causality of Segregation
The fundamental rule of halogenated waste management is strict segregation .
The Causality of Segregation: You must never mix 5-Bromo-1-(2-methylpropyl)-1H-indazole waste (or its solvent mixtures) with non-halogenated organic waste[1][3]. Because halogenated waste requires specialized, high-temperature incineration equipped with flue-gas scrubbers to neutralize acidic byproducts, the disposal cost is significantly higher[1]. Co-mingling these streams forces your entire waste volume to undergo this expensive, energy-intensive scrubbing process, exponentially increasing your laboratory's disposal costs and environmental footprint[3].
Self-Validating System: Before initiating any disposal, verify container compatibility by checking the bottom of your waste receptacle for the Resin Identification Code "2" (HDPE). Standard PET or PVC containers can degrade over time when exposed to residual halogenated solvents.
Step-by-Step Disposal Methodologies
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat[1].
Protocol A: Disposal of Pure or Unused Solid Compound
-
Prepare the Receptacle: Open a designated, wide-mouth HDPE container clearly labeled as "Hazardous Waste: Halogenated Organic Solid".
-
Transfer: Carefully transfer the unneeded 5-Bromo-1-(2-methylpropyl)-1H-indazole solid into the container using a static-free spatula. Expert Insight: Minimize agitation to prevent the aerosolization of brominated dust particles.
-
Seal and Store: Cap the container tightly. Store it in a cool, dry, well-ventilated secondary containment tray, strictly isolated from strong oxidizing agents and alkali metals.
Protocol B: Disposal of Halogenated Liquid Reaction Mixtures
-
Verify the Stream: Ensure the liquid waste safety can is designated solely for halogenated solvents (e.g., mixtures containing dichloromethane, chloroform, or the brominated indazole)[3].
-
Closed-Funnel Transfer: Pour the reaction mixture into the waste can using a closed-funnel system. Expert Insight: This prevents the volatilization of halogenated solvents into the laboratory atmosphere, protecting respiratory health and maintaining fume hood airflow dynamics.
-
Immediate Sealing: Cap the container immediately after the transfer is complete. Do not leave waste funnels open to the ambient air.
Protocol C: Decontamination of Glassware & Consumables
-
The Triple-Rinse Methodology: Glassware that contained the compound must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol)[1][5].
-
Rinsate Capture: Collect all rinsate in the "Halogenated Liquid Waste" container. Causality: The first rinse removes ~90% of the residue, the second removes ~9%, and the third ensures the container meets the federal definition of "RCRA empty," allowing the glass to be washed normally or disposed of as standard solid waste[5].
-
Consumables: Place all contaminated weigh boats, pipette tips, and gloves into a sealed plastic bag, and deposit them into the Halogenated Solid Waste container[1].
Waste Segregation & Disposal Workflow
The following logic tree dictates the operational flow for segregating and neutralizing 5-Bromo-1-(2-methylpropyl)-1H-indazole waste streams.
Workflow for the segregation and safe disposal of 5-Bromo-1-(2-methylpropyl)-1H-indazole.
Regulatory Compliance & Final Destruction
Final disposal of 5-Bromo-1-(2-methylpropyl)-1H-indazole must be executed by a licensed and approved chemical waste disposal facility[1]. The facility will subject the segregated halogenated waste to controlled, high-temperature incineration. This process thermally cleaves the robust carbon-halogen bonds, completely destroying the organic molecule, while the integrated flue-gas scrubbing systems capture and neutralize the resulting hazardous halogenated emissions before they can reach the atmosphere[1][5].
References
-
[4] Environmental Protection Agency (EPA). "Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations." Available at:[Link]
-
[2] Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Available at:[Link]
-
[5] National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Management of Waste." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Bromo-1-(2-methylpropyl)-1H-indazole
Comprehensive Safety and Operational Guide: Handling 5-Bromo-1-(2-methylpropyl)-1H-indazole
Executive Summary
5-Bromo-1-(2-methylpropyl)-1H-indazole (also referred to as 5-bromo-1-isobutyl-1H-indazole) is a highly specialized halogenated heterocyclic intermediate. It is a foundational building block in the synthesis of first-in-class dual butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK) inhibitors, which are actively researched for mitigating neuroinflammation and cognitive decline in Alzheimer's disease[1],[2]. Furthermore, it is utilized in scalable N1-indazole alkylation and cross-coupling workflows[3].
Because this compound contains a reactive brominated indazole core, it presents specific toxicological and environmental hazards. This guide provides authoritative, step-by-step operational and safety protocols designed to ensure scientific integrity and laboratory safety.
Physicochemical & Hazard Profile
Before handling, it is critical to understand the compound's hazard classifications. Based on structurally analogous brominated indazoles, this compound exhibits significant acute toxicity and irritant properties[4],[5].
Table 1: Quantitative Hazard and Property Summary
| Property / Hazard | Specification / GHS Classification | Scientific Implication |
| Molecular Formula | C₁₁H₁₃BrN₂ | The presence of the heavy bromine atom increases lipophilicity, enhancing potential dermal absorption. |
| Molecular Weight | 253.14 g/mol | Requires precise analytical balances (±0.1 mg) for stoichiometric cross-coupling reactions. |
| Acute Toxicity | Category 4 (Oral) - H302 | Harmful if swallowed. Mandates strict separation from food/drink and thorough handwashing protocols[4]. |
| Skin/Eye Irritation | Category 2 - H315, H319 | Causes serious eye and skin irritation. Direct contact disrupts cellular lipid bilayers[5]. |
| Respiratory | STOT SE 3 - H335 | May cause respiratory irritation. Aerosolized droplets or dust must be contained via engineering controls[5]. |
Personal Protective Equipment (PPE) Matrix
Do not rely solely on basic lab attire. The following self-validating PPE protocol ensures a comprehensive barrier against halogenated organic exposure.
Table 2: Required PPE and Causality Rationale
| Equipment Category | Specification | Causality / Scientific Rationale |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Nitrile offers superior chemical resistance to the compound and its common reaction solvents (e.g., DMF, THF) compared to latex, preventing dermal penetration. |
| Eye/Face Protection | Chemical safety goggles (EN 166 / ANSI Z87.1) | Protects against aerosolized droplets during solvent addition or pressure build-up in sealed reaction vials[5]. |
| Respiratory | Fume Hood (80-100 fpm) + N95/P100 Mask | Mitigates inhalation risks (H335). Fume hoods capture volatile organic compounds (VOCs) during the heating of reaction mixtures[4]. |
| Body Protection | Flame-retardant lab coat (100% cotton) | Prevents static buildup which can ignite flammable extraction solvents (like MTBE) used during the workup phase. |
Operational Plan & Safe Handling Protocol
The following methodology details a standard nucleophilic substitution/cross-coupling setup using 5-Bromo-1-(2-methylpropyl)-1H-indazole, optimized for high yield and operator safety[3].
Step-by-Step Methodology:
-
Atmospheric Preparation: Purge the reaction vessel with Nitrogen or Argon gas.
-
Causality: Indazole derivatives and subsequent cross-coupling catalysts (e.g., Palladium-based) are highly sensitive to oxidative degradation. An inert atmosphere prevents the formation of unwanted homocoupling byproducts[3].
-
-
Weighing and Transfer: Transfer the compound using a grounded, anti-static spatula into a pre-weighed vial.
-
Safety Check: Ensure the fume hood sash is pulled down to the marked operational level to maintain optimal face velocity.
-
-
Solvent Addition: Dissolve the compound in anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Causality: DMF provides the high dielectric constant necessary for stabilizing polar transition states during alkylation or coupling reactions[3].
-
-
Reaction Execution: Seal the vial and heat the mixture to the required temperature (e.g., 50–120 °C) using an aluminum heating block. Stir vigorously (500 rpm)[3].
-
Quenching & Workup: Cool the reaction to 20 °C. Dilute the mixture with Methyl tert-butyl ether (MTBE) and wash with a 5% aqueous Lithium Chloride (LiCl) solution[3].
-
Causality: MTBE is less prone to hazardous peroxide formation than diethyl ether. Washing with 5% LiCl is a field-proven technique that drastically increases the partition coefficient of DMF into the aqueous phase, preventing the organic layer from retaining stubborn DMF residues[3].
-
Experimental Workflow Visualization
Fig 1: Standard operational workflow for handling and reacting halogenated indazole derivatives.
Spill Response & Waste Disposal Plan
Because this compound contains a covalently bonded bromine atom, it must be treated as Halogenated Organic Waste .
-
Spill Containment: If a solution of the compound spills, immediately cover it with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels for large solvent spills.
-
Decontamination: Sweep the absorbed mixture using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container. Wash the contaminated surface with copious amounts of water and soap[4],[6].
-
Disposal: Never dispose of halogenated compounds or their DMF/MTBE mixtures down the drain. Route all collected waste to an approved, licensed chemical waste disposal facility capable of high-temperature incineration equipped with scrubbers to neutralize hydrobromic acid (HBr) gas emissions[4],[6].
References
-
Ferjančič Benetik, S., et al. "Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors". Journal of Medicinal Chemistry (2025). URL: [Link]
-
"Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation". Chemical Science, Royal Society of Chemistry (2023). URL: [Link]
Sources
- 1. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
